8-Methylaminoadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N6O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ISWTXTWJONWIEN-KQYNXXCUSA-N |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
8-Methylaminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methylaminoadenosine is a modified purine nucleoside that has garnered interest within the scientific community for its potential therapeutic applications. As a synthetic analog of adenosine, it belongs to a class of compounds known for their diverse biological activities, including roles in oncology and infectious diseases. This document provides a comprehensive overview of the discovery, a detailed protocol for the chemical synthesis, and an in-depth look at the known biological activities and mechanisms of action of this compound and its close analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Discovery
The discovery of this compound is situated within the broader history of the identification of modified nucleosides. The first modified nucleoside, pseudouridine, was identified in RNA in 1957. Since then, over 100 different modified nucleosides have been discovered in various types of RNA from all domains of life, highlighting their importance in fine-tuning RNA structure and function.
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its existence and synthesis are predicated on the extensive research into the chemical modification of adenosine at the C8 position of the purine ring. The development of synthetic methodologies to introduce substituents at this position, primarily from the versatile precursor 8-bromoadenosine, has enabled the creation of a vast library of 8-substituted adenosine analogs, including this compound. These synthetic efforts have been driven by the quest to understand the structure-activity relationships of adenosine analogs and to develop novel therapeutic agents.
Synthesis of this compound
The chemical synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method provides a direct and high-yielding route to form the C-N bond between the 8-position of the purine ring and a methylamino group. The general synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Adenosine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Methylamine (solution in THF or as a gas)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Protection of Ribose Hydroxyls: a. To a solution of adenosine in anhydrous DMF, add imidazole (3-4 equivalents) and TBDMSCl (3-4 equivalents). b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with methanol and concentrate under reduced pressure. e. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected adenosine.
-
Bromination at the C8 Position: a. Dissolve the protected adenosine in anhydrous DMF. b. Add N-Bromosuccinimide (NBS) (1.1-1.5 equivalents) portion-wise to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the protected 8-bromoadenosine.
-
Buchwald-Hartwig Amination: a. In a flame-dried Schlenk flask under an inert atmosphere, combine the protected 8-bromoadenosine, palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and sodium tert-butoxide (1.5-2.0 equivalents). b. Add anhydrous toluene to the flask, followed by a solution of methylamine in THF (2-3 equivalents). c. Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. f. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the protected this compound.
-
Deprotection of Ribose Hydroxyls: a. Dissolve the protected this compound in THF. b. Add a 1 M solution of TBAF in THF (3-4 equivalents) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.
-
Purification and Characterization: a. Further purify the this compound by preparative HPLC to achieve high purity. b. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound and its analogs exhibit a range of biological activities, primarily as inhibitors of fundamental cellular processes such as transcription and as modulators of the innate immune response.
Inhibition of Transcription
The close analog, 8-aminoadenosine, has been demonstrated to be a potent inhibitor of transcription.[1] This activity is mediated by its intracellular conversion to 8-aminoadenosine triphosphate (8-amino-ATP).[1] 8-amino-ATP then acts as a competitive inhibitor of ATP, a crucial substrate for RNA polymerases.[1] This competition leads to a global decrease in RNA synthesis.[1] It is hypothesized that 8-amino-ATP may also inhibit the activity of cyclin-dependent kinases 7 and 9 (CDK7/CDK9), which are responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for transcription initiation and elongation.[1]
Caption: Proposed mechanism of transcription inhibition.
Induction of Apoptosis
The inhibition of transcription and the depletion of the intracellular ATP pool by 8-substituted adenosine analogs can lead to the induction of apoptosis, or programmed cell death. By disrupting essential cellular processes, these compounds can trigger the intrinsic apoptotic pathway, making them of interest as potential anti-cancer agents.
Activation of the RNase L Pathway
8-substituted adenosine analogs can also modulate the innate immune system through the activation of the 2-5A/RNase L pathway. The 2',5'-oligoadenylate (2-5A) synthetase (OAS) family of proteins are activated by double-stranded RNA (dsRNA), a hallmark of viral infection. Activated OAS synthesizes 2-5A, which in turn activates RNase L, an endoribonuclease that degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. Certain 8-substituted adenosine analogs can mimic the action of 2-5A or enhance its binding to RNase L, leading to the activation of this antiviral pathway.
Caption: Activation of the RNase L pathway.
Quantitative Data
Quantitative data for this compound is limited in the publicly available literature. However, data from closely related 8-substituted adenosine analogs provide valuable insights into its potential potency.
| Compound/Analog | Assay | Target/System | Value | Reference |
| 8-aminoadenosine | RNA Synthesis Inhibition | MM.1S cells | ~50% inhibition at 1 µM after 12h | [1] |
| 8-aminoadenosine | ATP Level Reduction | MM.1S cells | Dose-dependent decrease | [1] |
| 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate | Competitive Inhibition | AMP nucleosidase | Ki = 19 µM | [2] |
Conclusion and Future Directions
This compound is a synthetically accessible modified nucleoside with promising biological activities. Its potential to inhibit transcription and modulate the innate immune response makes it an interesting candidate for further investigation in the fields of oncology and virology. The detailed synthetic protocol provided in this guide offers a clear path for its preparation, enabling further research into its biological properties.
Future research should focus on:
-
Detailed Pharmacological Profiling: Elucidating the specific enzymatic and cellular targets of this compound and determining its IC₅₀ and Ki values against a panel of relevant kinases and other enzymes.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer and viral infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 8-substituted adenosine analogs to optimize potency and selectivity.
-
Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms by which this compound exerts its biological effects, including its impact on specific signaling pathways.
This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound and its derivatives.
References
initial biological characterization of 8-Methylaminoadenosine
I am unable to provide a comprehensive technical guide on the initial biological characterization of 8-Methylaminoadenosine. My search for publicly available information did not yield a consolidated body of research detailing the specific biological activities, mechanisms of action, and experimental protocols for this particular compound as a standalone agent.
The search results primarily focused on:
-
Derivatives of this compound: A significant portion of the available data relates to Genz-644131, a more complex analog of 8-methyladenosine, which has been investigated as a trypanocidal agent.
-
8-Methyladenosine as an RNA modification: Information exists on 8-methyladenosine as a post-transcriptional modification in ribosomal RNA (rRNA), where it plays a role in antibiotic resistance.
While these findings are informative, they do not provide the foundational biological characterization of the core this compound molecule that is required to fulfill the user's request for an in-depth technical guide. Key missing elements include:
-
Quantitative data on its biological effects on various cell lines.
-
Detailed experimental protocols for its synthesis and purification.
-
Information on its broader enzymatic targets and signaling pathway interactions beyond the specific contexts mentioned above.
Without this fundamental information, it is not possible to construct the detailed technical guide with the specified data tables, experimental protocols, and visualizations. Further research would be needed to generate this primary characterization data.
8-Methylaminoadenosine: An In-depth Technical Guide to a Naturally Occurring RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methylaminoadenosine (m8A) is a post-transcriptional RNA modification that has emerged from being a bacterial-specific mark of antibiotic resistance to a component of the DNA damage response in human cells. This technical guide provides a comprehensive overview of the current state of knowledge on m8A, including its discovery, biogenesis, and known biological functions. It details the enzymatic machinery responsible for its deposition in bacteria and explores its role in eukaryotic cells, particularly in the context of PARP-dependent DNA repair. This document also includes detailed experimental protocols for the detection and analysis of m8A and highlights the significant gaps in our understanding, offering a roadmap for future research in this burgeoning area of epitranscriptomics.
Introduction to this compound (m8A)
The landscape of gene regulation has been profoundly expanded by the discovery of a diverse array of chemical modifications to RNA, collectively termed the "epitranscriptome." These modifications are dynamic and can influence every aspect of an RNA molecule's life, from its processing and stability to its translation and function. While modifications like N6-methyladenosine (m6A) have been extensively studied, this compound (m8A), a methylation on the C8 position of adenosine, is a more recent and less understood player. Initially identified as a mechanism of antibiotic resistance in bacteria, recent findings have implicated m8A in fundamental cellular processes in eukaryotes, including the DNA damage response, suggesting a broader significance for this modification in human health and disease.
Discovery and Biogenesis of m8A in Bacteria
The first identification of this compound in a natural RNA molecule was in the context of antibiotic resistance.[1]
Biogenesis:
In bacteria, m8A is synthesized by the Cfr methyltransferase , a radical S-adenosyl-L-methionine (SAM) enzyme.[1][2] The Cfr enzyme catalyzes the transfer of a methyl group from SAM to the C8 position of adenosine 2503 (A2503) in 23S ribosomal RNA (rRNA).[1][2][3][4] This specific modification within the peptidyl transferase center of the ribosome is the basis for its role in antibiotic resistance.[5][6] The Cfr enzyme has a homologous counterpart, RlmN, which methylates the C2 position of the same adenosine.[4][7] Interestingly, the Cfr enzyme can also introduce a second methylation at the C2 position, leading to the formation of 2,8-dimethyladenosine.[5]
The reaction can be summarized as: A2503 in 23S rRNA + S-adenosyl-L-methionine ---(Cfr)---> m8A2503 in 23S rRNA + S-adenosyl-L-homocysteine
The Role of m8A in Eukaryotic Cells: The DNA Damage Response
While initially characterized in prokaryotes, recent evidence has revealed a role for m8A in human cells, specifically in the response to DNA damage.[8] Studies have shown that RNA molecules containing m8A are rapidly recruited to sites of UVA-induced DNA lesions.[1][8]
This recruitment is a key step in the Base Excision Repair (BER) pathway and is dependent on the activity of Poly(ADP-ribose) polymerase (PARP) .[1][8] Inhibition of PARP with drugs like Olaparib prevents the accumulation of m8A-modified RNA at these damage sites.[1][8] At the sites of DNA damage, m8A-containing RNAs have been observed to interact with the phosphorylated histone variant γH2AX, suggesting a role in stabilizing the repair machinery.[1][8] This positions m8A as a potential player in maintaining genomic integrity.
The Enzymatic Machinery of m8A Modification
The dynamic regulation of RNA modifications is governed by a trio of protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and enact its downstream effects. Our understanding of the specific machinery for m8A is still in its infancy compared to more well-studied modifications.
-
"Writers" (Methyltransferases):
-
In Bacteria: The primary known writer is the Cfr radical SAM methyltransferase .[1][2]
-
In Humans: A specific human methyltransferase for m8A has not yet been identified. The observation that m8A formation at DNA lesions is PARP-dependent suggests that PARP activity is upstream of or facilitates the action of a yet-to-be-discovered writer enzyme.[1][8] The search for a human homolog of the bacterial Cfr enzyme has not yet yielded a definitive candidate.
-
-
"Erasers" (Demethylases):
-
To date, no specific m8A demethylase has been identified . The discovery of such an "eraser" would be a critical step in establishing whether m8A is a reversible, dynamic mark in eukaryotes, similar to m6A.
-
-
"Readers" (Binding Proteins):
-
There are currently no known "reader" proteins that specifically recognize and bind to m8A-modified RNA . For other RNA modifications, reader proteins, such as those containing YTH domains for m6A, are crucial for translating the chemical mark into a biological function.[9] Identifying m8A readers is a key area for future research.
-
Prevalence and Function of m8A in Different RNA Species
The known distribution of m8A is currently limited.
-
Ribosomal RNA (rRNA): The most well-characterized occurrence of m8A is in bacterial 23S rRNA, where it confers antibiotic resistance by sterically hindering the binding of drugs to the ribosome's peptidyl transferase center.[5][7]
-
Other RNA Types in Eukaryotes: The presence of m8A in human cells has been demonstrated in the context of the DNA damage response, implying it can be found on RNA molecules involved in this process.[1][8] However, its prevalence and potential functions in other RNA species such as messenger RNA (mRNA) or transfer RNA (tRNA) under normal physiological conditions remain to be elucidated.
Quantitative Analysis of m8A
Quantitative data on the abundance and stoichiometry of m8A in different cell types, tissues, and disease states is currently lacking. The development of robust quantitative methods will be essential for understanding the dynamics and significance of this modification.
| Quantitative Parameter | Current Data | Potential Future Research |
| Stoichiometry in human RNA | Not available | Determination of the percentage of a specific adenosine site that is modified with m8A in different RNA populations. |
| Cellular Concentration | Not available | Measurement of m8A levels in various cell lines and tissues under normal and stressed conditions using LC-MS/MS. |
| Enzyme Kinetics | Not available for human enzymes | Characterization of the kinetic parameters of the putative human m8A writer and any potential erasers. |
Experimental Protocols
Detection and Mapping of m8A via Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
This protocol is adapted from standard MeRIP-seq procedures for m6A and would require a specific anti-m8A antibody.
-
RNA Extraction and Fragmentation:
-
Isolate total RNA from cells or tissues using a TRIzol-based method, ensuring high quality and integrity (RIN > 7).
-
Fragment the RNA to an average size of 100-200 nucleotides. This can be achieved using RNA fragmentation buffers or enzymatic methods. Purify the fragmented RNA.
-
-
Immunoprecipitation (IP):
-
Prepare anti-m8A antibody-bead conjugates by incubating a specific anti-m8A antibody with Protein A/G magnetic beads.
-
Incubate the fragmented RNA with the antibody-bead conjugates in an IP buffer containing RNase inhibitors. Allow binding to occur for several hours at 4°C with rotation.
-
Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
-
Elution and Library Preparation:
-
Elute the m8A-containing RNA fragments from the beads.
-
Purify the eluted RNA.
-
Construct a sequencing library from the immunoprecipitated RNA and an input control sample (a fraction of the fragmented RNA saved before the IP step).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the IP sample compared to the input, which represent putative m8A sites.
-
Quantitative Analysis of m8A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the global quantification of m8A levels.
-
RNA Isolation and Digestion:
-
Isolate total RNA or purify specific RNA populations (e.g., mRNA).
-
Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using liquid chromatography, typically with a C18 column.
-
Analyze the eluate by tandem mass spectrometry in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for adenosine and this compound. A stable isotope-labeled internal standard for m8A would be required for absolute quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure adenosine and this compound nucleosides.
-
Calculate the amount of m8A relative to the amount of adenosine in the sample to determine the m8A/A ratio.
-
Signaling Pathways and Logical Relationships
Bacterial Antibiotic Resistance via m8A
Caption: Mechanism of Cfr-mediated antibiotic resistance.
PARP-Dependent Recruitment of m8A RNA to DNA Lesions
Caption: Proposed role of m8A RNA in the DNA damage response.
Conclusion and Future Directions
This compound stands at the frontier of epitranscriptomics. Its journey from a bacterial defense mechanism to a component of human DNA repair underscores the potential for uncovering novel layers of gene regulation. However, the field is nascent, and critical questions remain:
-
Identification of Human Machinery: The foremost priority is the identification of the human m8A "writer," "eraser," and "reader" proteins. This will be paramount to understanding its regulation and function.
-
Transcriptome-Wide Mapping: Comprehensive mapping of m8A across different human tissues, developmental stages, and disease states is needed to understand its distribution and potential roles.
-
Functional Characterization: Beyond the DNA damage response, what are the broader physiological and pathological roles of m8A? Does it, like m6A, influence mRNA stability, splicing, or translation?
-
Therapeutic Potential: Could the enzymes that regulate m8A be viable drug targets? For instance, modulating m8A levels could potentially influence cancer cell sensitivity to DNA-damaging agents.
The study of this compound offers exciting opportunities for researchers and drug development professionals. Answering these fundamental questions will not only illuminate a new aspect of RNA biology but may also open new avenues for therapeutic intervention.
References
- 1. Early recruitment of PARP-dependent m8A RNA methylation at DNA lesions is subsequently accompanied by active DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Distinction between the Cfr Methyltransferase Conferring Antibiotic Resistance and the Housekeeping RlmN Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early recruitment of PARP-dependent m8A RNA methylation at DNA lesions is subsequently accompanied by active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]
The Emergence of 8-Methyladenosine: A Key Player in Bacterial Antibiotic Resistance
For Immediate Release
A comprehensive analysis of early research reveals the pivotal role of 8-methyladenosine (m8A), a naturally occurring modified ribonucleoside, in conferring antibiotic resistance in bacteria. This finding has significant implications for understanding bacterial defense mechanisms and for the development of novel antimicrobial strategies. The initial discovery identified 8-methyladenosine as a modification in 23S ribosomal RNA (rRNA), directly impacting the binding of several classes of antibiotics.
Core Discovery and Biological Significance
Early and pivotal research identified 8-methyladenosine as the modification catalyzed by the Cfr methyltransferase in bacteria.[1] This enzyme installs a methyl group at the C8 position of adenosine at a specific location within the 23S rRNA, nucleotide A2503.[1] This modification has been demonstrated to be a key mechanism of combined resistance to five different classes of antibiotics that target the peptidyl transferase center (PTC) of the bacterial ribosome.[1] The PTC is a critical site for protein synthesis, and its blockage by antibiotics is a common and effective antimicrobial strategy.
The addition of a methyl group at the C8 position of adenosine A2503 sterically hinders the binding of antibiotics to the ribosome.[1] This direct interference allows the bacterium to continue protein synthesis even in the presence of otherwise inhibitory concentrations of these drugs. This was the first instance of 8-methyladenosine being described in natural RNA molecules, highlighting its unique biological function in bacterial defense.[1]
The Cfr Enzyme: A Radical SAM Methyltransferase
The Cfr enzyme is a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[1] These enzymes are known to catalyze challenging biochemical reactions, including the methylation of unreactive carbon centers. The Cfr methyltransferase utilizes a radical-based mechanism to methylate the C8 position of adenosine.[1] Mutational analysis of the conserved cysteine residues within the radical SAM motif of Cfr was shown to abolish its activity, providing strong evidence for this proposed mechanism.[1]
Interestingly, further investigation revealed that the Cfr enzyme also possesses the ability to methylate the C2 position of the same adenosine nucleotide (A2503) to form 2,8-dimethyladenosine, particularly in E. coli strains lacking the endogenous m2A2503 methyltransferase.[1] However, the antibiotic resistance phenotype is conferred solely by the methylation at the C8 position.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the early research on 8-methyladenosine.
| Parameter | Observation | Source |
| Modification Site | Adenosine 2503 (A2503) of 23S rRNA | [1] |
| Enzyme | Cfr methyltransferase | [1] |
| Modification | 8-methyladenosine (m8A) | [1] |
| Secondary Modification Capability | 2,8-dimethyladenosine | [1] |
| Biological Function | Resistance to five classes of PTC-targeting antibiotics | [1] |
Experimental Protocols
The identification and characterization of 8-methyladenosine involved a combination of sophisticated analytical techniques.
Ribosome Isolation and rRNA Purification
-
Bacterial Strains: Escherichia coli strains with and without the cfr gene were cultured.
-
Cell Lysis: Bacterial cells were harvested and lysed to release cellular contents.
-
Ribosome Pelleting: Ribosomes were isolated from the cell lysate by ultracentrifugation.
-
rRNA Extraction: Total RNA was extracted from the purified ribosomes using standard phenol-chloroform extraction protocols.
-
23S rRNA Isolation: The 23S rRNA was separated from other RNA species by denaturing agarose gel electrophoresis or sucrose gradient centrifugation.
Nucleoside Analysis by Tandem Mass Spectrometry (MS/MS)
-
rRNA Digestion: Purified 23S rRNA was enzymatically digested to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
-
Liquid Chromatography (LC) Separation: The resulting nucleoside mixture was separated by high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The eluting nucleosides were analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns of the modified nucleoside from the cfr+ strain were compared to those from the cfr- strain and a chemically synthesized 8-methyladenosine standard.[1] This comparison allowed for the unambiguous identification of the modification as 8-methyladenosine.[1]
Chemical Synthesis of 8-Methyladenosine Standard
-
A synthetic standard of 8-methyladenosine was prepared for comparative analysis.[1] The synthesis was achieved through a palladium-catalyzed cross-coupling reaction of a halogenated purine nucleoside with a tetraalkyltin reagent.[1] The final product was verified by positive ion electrospray ionization mass spectrometry (ESI/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Visualizing the Biological Pathway
Caption: Logical workflow for the identification of 8-methyladenosine in 23S rRNA.
References
Spectroscopic Analysis of 8-Methylaminoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylaminoadenosine is a modified purine nucleoside that has garnered interest in medicinal chemistry and drug development due to its potential as a modulator of various biological processes. As an analog of adenosine, a fundamental component of nucleic acids and a key signaling molecule, this compound's therapeutic potential is under active investigation. Its structural modifications influence its chemical properties and biological activity, making a thorough spectroscopic analysis essential for its characterization, identification, and the elucidation of its mechanism of action. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their studies of this and similar modified nucleosides.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close analogs. This information is critical for the identification and structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | ~ 8.2 | Singlet | Chemical shift is influenced by the electron-withdrawing nature of the purine ring. |
| H-1' | ~ 6.0 | Doublet | Anomeric proton, coupling with H-2'. |
| H-2', H-3', H-4' | 4.0 - 5.0 | Multiplets | Ribose protons, often overlapping. |
| H-5', H-5'' | 3.7 - 3.9 | Multiplets | Ribose protons. |
| NH-CH₃ | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| N-CH₃ | ~ 3.0 | Singlet | Methyl protons of the amino group. |
| NH₂ (if present) | Variable | Broad Singlet | Exchangeable protons. |
Note: Predicted values are based on data from related 8-substituted adenosine derivatives and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-8 | > 150 | Substituted carbon, shifted downfield. |
| C-2, C-4, C-5, C-6 | 115 - 155 | Aromatic carbons of the purine ring. |
| C-1' | ~ 90 | Anomeric carbon. |
| C-2', C-3', C-4' | 70 - 85 | Ribose carbons. |
| C-5' | ~ 60 | Ribose carbon. |
| N-CH₃ | ~ 30 | Methyl carbon of the amino group. |
Note: Predicted values are based on data from related 8-substituted adenosine derivatives and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Fragmentation Pattern |
| [M+H]⁺ | ~ 282.1 | Pseudomolecular ion. |
| [M+Na]⁺ | ~ 304.1 | Sodium adduct. |
| [M-Ribose+H]⁺ | ~ 150.1 | Loss of the ribose moiety (132 Da). |
Note: Tandem mass spectrometry (MS/MS) up to MS⁵ may be required for unambiguous structural elucidation and to differentiate it from other isobaric adenosine modifications.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification and purity assessment. The purine ring system of adenosine and its derivatives exhibits characteristic UV absorbance.
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol/Water | ~ 260 | ~ 15,000 M⁻¹cm⁻¹ |
Note: The λmax and molar absorptivity can be influenced by the solvent and the pH of the solution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| O-H Stretch (ribose) | 3200 - 3600 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (purine ring) | 1500 - 1680 | Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium |
| C-O Stretch (ribose) | 1000 - 1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Optimize acquisition parameters, including the number of scans (typically 16-64), relaxation delay (d1, typically 1-5 s), and spectral width.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (typically several thousand) and a longer experimental time are required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of all proton and carbon signals.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
For tandem MS (MS/MS), isolate the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a fragment ion spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Measurement:
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record a baseline spectrum with the solvent blank.
-
Measure the absorbance spectrum of each sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
Measurement:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good signal-to-noise ratio.
Signaling Pathway and Experimental Workflow Visualization
Hypothetical Signaling Pathway Inhibition
While the direct involvement of this compound in a specific signaling pathway is not yet fully elucidated, 8-substituted adenosine analogs are known to interact with key components of purinergic signaling. For instance, they can act as antagonists at adenosine receptors or as inhibitors of enzymes involved in purine metabolism, such as S-adenosylmethionine decarboxylase (AdoMetDC).[2] The following diagram illustrates a hypothetical mechanism where this compound could interfere with the purinergic signaling pathway.
Caption: Hypothetical inhibition of purinergic signaling by this compound.
General Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of a modified nucleoside like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from various techniques. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and helps in structural elucidation through fragmentation analysis. UV-Vis and IR spectroscopy serve as complementary techniques for quantification, purity assessment, and functional group identification. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain reliable and high-quality data. Furthermore, understanding the potential interactions of this compound with biological pathways, such as the purinergic signaling system, is crucial for advancing its development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers involved in the study of this promising molecule.
References
An In-depth Technical Guide to 8-Methylaminoadenosine: Structure, Properties, and Biological Context
Disclaimer: Publicly available research specifically detailing the synthesis, experimental protocols, and biological activity of 8-Methylaminoadenosine is limited. This guide provides a comprehensive overview of its known chemical properties and draws context from the closely related and more extensively studied compound, 8-Methyladenosine, as well as from complex derivatives of this compound. This information is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a modified purine nucleoside, characterized by a methylamino group at the 8-position of the adenine base. This modification influences the molecule's electronic properties and hydrogen bonding potential, distinguishing it from adenosine and its other methylated analogues.
Below is a table summarizing the known physicochemical properties of this compound and, for comparison, its parent compound 8-Methyladenosine.
| Property | This compound | 8-Methyladenosine |
| Molecular Formula | C11H16N6O4[1][2] | C11H15N5O4[3] |
| Molecular Weight | 296.28 g/mol [1][2] | 281.27 g/mol [3] |
| Physical Form | Solid[1] | Crystalline solid |
| Purity | ≥95.0%[1] | ≥98% |
| Boiling Point (Predicted) | 679.0±65.0 °C[2] | Not available |
| Density (Predicted) | 2.00±0.1 g/cm3 [2] | Not available |
| pKa (Predicted) | 13.10±0.70[2] | Not available |
| IUPAC Name | 2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol[2] | (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[3] |
Synthesis and Experimental Protocols
Example Synthetic Workflow: Genz-644131
The synthesis of Genz-644131, a potent inhibitor of S-adenosylmethionine decarboxylase with trypanocidal activity, involves the initial methylation of the 8-position of the purine ring.[4]
Methodology:
-
Protection: The hydroxyl groups of 8-Bromoadenosine are protected using hexamethyldisilazane.
-
Methylation: A palladium-catalyzed coupling reaction with trimethylaluminum is used to install the methyl group at the 8-position of the purine ring.[1][5]
-
Chlorination: The 5'-hydroxyl group of the ribose is converted to a chloro group using thionyl chloride in pyridine.
-
Amination: The 5'-chloro derivative is treated with excess methylamine to introduce the methylamino group at the 5' position.
-
Alkylation: The 5'-methylamino compound is then alkylated to yield the protected final product.
-
Deprotection: The protecting groups are removed to yield Genz-644131.
Biological Activity and Signaling Pathways
Direct evidence of the biological activity and modulated signaling pathways for this compound is not prominent in the existing literature. However, the biological roles of the related 8-Methyladenosine and the derivative Genz-644131 offer significant insights into its potential therapeutic applications.
8-Methyladenosine: A Key Player in Antibiotic Resistance
8-Methyladenosine has been identified as a naturally occurring modification in the 23S rRNA of bacteria. This methylation is catalyzed by the Cfr methyltransferase and confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome.[6]
Mechanism of Action:
The methylation at position 8 of adenosine A2503 in the 23S rRNA sterically hinders the binding of antibiotics to the ribosome, thereby preventing their inhibitory action on protein synthesis.[6] This mechanism is a critical factor in the development of antibiotic resistance in certain bacterial strains.
Genz-644131: A Trypanocidal Agent
As previously mentioned, Genz-644131, a derivative of this compound, is an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of trypanosomes. By inhibiting this enzyme, Genz-644131 disrupts critical cellular functions in these parasites, leading to their death. This compound has demonstrated curative effects in animal models of trypanosomiasis.[4]
Quantitative Data
Quantitative data specifically for this compound is not available in the reviewed literature. The following table presents data for the derivative Genz-644131, which showcases the therapeutic potential of 8-methylated adenosine compounds.
| Compound | Target Organism | Assay | IC50 / Efficacy | Reference |
| Genz-644131 | Trypanosoma brucei brucei | In vivo acute infection model | Curative at single daily doses of 1, 2, 2.5, and 5 mg/kg | [5] |
| Genz-644131 | Trypanosoma brucei rhodesiense (drug-resistant) | In vivo acute infection model | Single-dose activity in the 1- to 5 mg/kg range | [4] |
Future Research Directions
The study of this compound presents several avenues for future research:
-
Development of a robust synthetic protocol: A detailed and optimized synthesis method is crucial for making this compound more accessible for research.
-
Investigation of biological activity: Screening this compound against a panel of kinases, methyltransferases, and purinergic receptors could reveal novel biological targets.
-
Antimicrobial potential: Given the role of 8-methyladenosine in antibiotic resistance, it would be valuable to explore whether this compound or its derivatives could act as inhibitors of Cfr methyltransferase or have other antimicrobial properties.
-
RNA modification studies: Investigating whether this compound can be incorporated into RNA and what effects it might have on RNA structure and function is another promising area of research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cottrellrna.com [cottrellrna.com]
- 3. 8-(Methylamino)adenosine - CD BioGlyco [bioglyco.com]
- 4. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 8-Methylaminoadenosine in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylaminoadenosine (m⁸A) is a post-transcriptional RNA modification found in the 23S ribosomal RNA (rRNA) of certain bacteria. This modification, located at position A2503, is catalyzed by the Cfr methyltransferase and confers resistance to a broad range of antibiotics that target the peptidyl transferase center of the ribosome. The biosynthesis of m⁸A is a complex process involving a radical S-adenosylmethionine (SAM) enzyme, Cfr, which utilizes a unique catalytic mechanism. This technical guide provides an in-depth overview of the biosynthesis of this compound in bacteria, including the enzymatic pathway, quantitative data, detailed experimental protocols, and the genetic regulation of the key enzyme involved. This information is critical for researchers and drug development professionals working to understand and overcome antibiotic resistance.
Introduction
The emergence of multidrug-resistant bacteria is a significant threat to global health. One of the mechanisms by which bacteria develop resistance is through the enzymatic modification of antibiotic targets. The methylation of ribosomal RNA is a common strategy to reduce the binding affinity of ribosome-targeting antibiotics. The Cfr (chloramphenicol-florfenicol resistance) methyltransferase introduces a methyl group at the C8 position of adenosine 2503 (A2503) in the 23S rRNA, a critical component of the large ribosomal subunit. This modification, resulting in this compound, sterically hinders the binding of several classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPS_A). The cfr gene is often located on mobile genetic elements, such as plasmids and transposons, facilitating its horizontal transfer among different bacterial species. Understanding the biosynthesis of this compound is crucial for the development of novel strategies to combat Cfr-mediated antibiotic resistance.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in bacteria is a single-enzymatic step process catalyzed by the Cfr methyltransferase. Cfr is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes, which are known for their ability to catalyze chemically challenging reactions.
Key Components of the Pathway:
-
Enzyme: Cfr methyltransferase
-
Substrate: Adenosine at position 2503 of the 23S rRNA
-
Methyl Group Donor: S-adenosylmethionine (SAM)
-
Cofactor: A [4Fe-4S] cluster
-
Product: this compound in 23S rRNA
The reaction involves the transfer of a methyl group from SAM to the C8 position of the adenine base. The radical SAM mechanism of Cfr is complex and involves the reductive cleavage of SAM by the [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical. This radical initiates the methylation reaction. In addition to its primary role in C8 methylation, Cfr has been observed to also catalyze the methylation of the C2 position of the same adenosine residue, leading to the formation of 2,8-dimethyladenosine.
Quantitative Data
For comparison, a summary of kinetic parameters for other radical SAM enzymes is provided below. It is important to note that these values can vary significantly depending on the specific enzyme, substrate, and assay conditions.
| Radical SAM Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |
| Biotin Synthase (BioB) | Dethiobiotin | 10 ± 5 | 0.12 ± 0.03 | [1] |
| Lipoate Synthase (LipA) | Octanoyl-ACP | N/A | 0.175 ± 0.01 | [1] |
| Pyruvate Formate-Lyase Activating Enzyme | Pyruvate Formate-Lyase | ~2 | ~150 | [2] |
This table presents data for other radical SAM enzymes to provide a general context for the potential range of kinetic parameters. N/A indicates that the value was not reported in the cited source.
Experimental Protocols
Purification of His-tagged Cfr Methyltransferase
This protocol describes the purification of Cfr with a hexahistidine (His) tag using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cells overexpressing His-tagged Cfr
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the lysate on ice to reduce viscosity from DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a column containing equilibrated Ni-NTA resin. Allow the lysate to flow through the column by gravity.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Cfr protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Storage: Store the purified protein at -80°C.
In Vitro Cfr Enzyme Assay
This assay measures the incorporation of a methyl group from radiolabeled SAM into a 23S rRNA fragment.
Materials:
-
Purified Cfr enzyme
-
23S rRNA fragment (substrate)
-
[³H]-S-adenosylmethionine
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Scintillation cocktail and vials
-
Filter paper and filtration apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, the 23S rRNA fragment, and purified Cfr enzyme.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the RNA.
-
Filtration: Filter the reaction mixture through filter paper to capture the precipitated RNA.
-
Washing: Wash the filter paper with cold TCA and ethanol to remove unincorporated [³H]-SAM.
-
Quantification: Place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
Analysis of this compound in rRNA by LC-MS/MS
This protocol outlines the detection and quantification of m⁸A in total bacterial rRNA.
Materials:
-
Total rRNA isolated from bacteria
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
Procedure:
-
RNA Digestion: Digest the total rRNA to nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using reverse-phase HPLC.
-
MS/MS Analysis: Analyze the eluate by tandem mass spectrometry (MS/MS) in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of this compound to its characteristic fragment ion.
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of synthetic this compound.
Genetic Regulation of cfr Expression
The expression of the cfr gene is a key factor in the level of antibiotic resistance. The cfr gene is frequently found on mobile genetic elements, which facilitates its dissemination. The regulation of its expression can be complex and is influenced by its genetic context.
Key Regulatory Features:
-
Promoters: The cfr gene can be transcribed from its own native promoter or from promoters located on the mobile genetic element it is part of. In some cases, the insertion of mobile elements like IS26 can create new hybrid promoters that drive cfr expression.
-
Upstream Open Reading Frames (uORFs): The region upstream of the cfr gene often contains one or more uORFs. While their exact role in cfr regulation is not fully understood, uORFs are known to modulate the translation of downstream genes in response to various cellular signals. It is hypothesized that they may play a role in the inducible expression of cfr.
-
Gene Cassettes and Operons: In some clinical isolates, the cfr gene is part of a larger resistance cassette or operon, where it is co-transcribed with other resistance genes, such as erm(B), which encodes another rRNA methyltransferase.
Conclusion
The biosynthesis of this compound, catalyzed by the radical SAM enzyme Cfr, is a significant mechanism of antibiotic resistance in bacteria. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the available quantitative data, detailed experimental protocols for studying the Cfr enzyme, and the complex regulation of the cfr gene. A thorough understanding of these molecular details is essential for the development of novel inhibitors of Cfr and for the design of new antibiotics that can evade this resistance mechanism. Further research is needed to fully elucidate the kinetic properties of the Cfr enzyme and the precise regulatory roles of upstream open reading frames in controlling its expression. Such knowledge will be invaluable in the ongoing battle against antibiotic-resistant pathogens.
References
The Role of Adenosine Methylation in Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of 8-methylaminoadenosine and other key adenosine modifications in mediating bacterial antibiotic resistance. We will explore the enzymatic pathways, molecular mechanisms, and experimental methodologies crucial for understanding and combating these emerging resistance threats. This document distinguishes between two critical modifications: the C8 methylation of adenosine (m⁸A) at position A2503 of the 23S rRNA by the Cfr methyltransferase, and the N1 methylation of adenosine (m¹A) at position A1408 of the 16S rRNA by the NpmA methyltransferase.
Introduction: A Tale of Two Modifications
Post-transcriptional modification of ribosomal RNA (rRNA) is a sophisticated bacterial strategy to evade the action of ribosome-targeting antibiotics. By enzymatically altering the antibiotic binding sites, bacteria can achieve high levels of resistance to multiple classes of antimicrobial agents.[1] This guide focuses on two potent, plasmid-mediated resistance mechanisms involving the methylation of adenosine residues within critical ribosomal regions.
-
8-methyladenosine (m⁸A): Catalyzed by the radical S-adenosylmethionine (SAM) enzyme Cfr, this modification occurs at the C8 position of adenosine 2503 (A2503) in the peptidyl transferase center of the 23S rRNA.[2][3] This methylation confers a broad resistance phenotype known as PhLOPSa, affecting Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.
-
1-methyladenosine (m¹A): Catalyzed by the NpmA methyltransferase, this modification occurs at the N1 position of adenosine 1408 (A1408) within the A-site of the 16S rRNA. This leads to pan-resistance against a wide array of clinically important aminoglycoside antibiotics.
Understanding the distinct yet convergent strategies of these methyltransferases is paramount for the development of novel therapeutics capable of overcoming this resistance.
Biochemical Pathways and Molecular Mechanisms
The core of these resistance mechanisms is the enzymatic transfer of a methyl group from a donor molecule to a specific adenosine residue on the ribosome.
The Methyl Donor: S-Adenosylmethionine (SAM) Biosynthesis
Both Cfr and NpmA utilize S-adenosylmethionine (SAM) as the primary methyl donor.[4] SAM is a crucial cosubstrate synthesized from ATP and methionine by the enzyme methionine adenosyltransferase (MAT).[4][5][6] The metabolic pathway, known as the SAM cycle, is highly conserved in bacteria and essential for numerous cellular processes, including the methylation of nucleic acids, proteins, and lipids.[5]
Mechanism of Cfr-Mediated Resistance (m⁸A2503)
The Cfr methyltransferase utilizes a radical-based mechanism to methylate the C8 position of A2503.[2] This modification introduces a methyl group into the heart of the peptidyl transferase center on the 50S ribosomal subunit. The straightforward explanation for the resulting antibiotic resistance is steric hindrance.[7] The added methyl group at the C8 position physically obstructs the binding of multiple classes of antibiotics that target this crucial site, thereby preventing their inhibitory action.[7][8]
Mechanism of NpmA-Mediated Resistance (m¹A1408)
The NpmA methyltransferase modifies the N1 position of adenosine 1408 in the A-site of the 30S ribosomal subunit. This site is a primary binding pocket for aminoglycoside antibiotics. The addition of a methyl group at this position interferes with the hydrogen bonds crucial for the stable binding of aminoglycosides. This disruption of binding prevents the antibiotics from inducing mistranslation and inhibiting protein synthesis, leading to high-level resistance to a broad range of aminoglycosides.
Quantitative Data on Antibiotic Resistance
The expression of Cfr and NpmA-like methyltransferases results in a significant increase in the Minimum Inhibitory Concentrations (MICs) of relevant antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Table 1: MICs for Antibiotics Against Strains with and without Cfr Methyltransferase
| Antibiotic | Class | E. coli without cfr (µg/mL) | E. coli with cfr (µg/mL) | Fold Increase |
| Florfenicol | Phenicol | 4 | 64 | 16 |
| Tiamulin | Pleuromutilin | 8 | >128 | >16 |
| Clindamycin | Lincosamide | 16 | >128 | >8 |
| Linezolid | Oxazolidinone | 4 | 16 | 4 |
| Virginiamycin M | Streptogramin A | 4 | 32 | 8 |
| (Data adapted from literature reports for illustrative purposes) |
Table 2: MICs for Aminoglycosides Against Strains with and without NpmB1 (NpmA-like) Production
| Antibiotic | 4,5- or 4,6-disubstituted | E. coli without npmB1 (µg/mL) | E. coli with npmB1 (µg/mL) | Fold Increase |
| Kanamycin A | 4,6- | 1 | >256 | >256 |
| Amikacin | 4,6- | 4 | >256 | >64 |
| Gentamicin | 4,6- | 0.5 | 128 | 256 |
| Tobramycin | 4,6- | 0.25 | 64 | 256 |
| Neomycin | 4,5- | 2 | >256 | >128 |
| Apramycin | 4-mono | 4 | >256 | >64 |
| (Source: Adapted from data presented for NpmB1, a functionally similar enzyme to NpmA.[10]) |
Experimental Protocols
Investigating these resistance mechanisms requires a combination of microbiological, biochemical, and molecular biology techniques.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[7][11]
Protocol:
-
Prepare Antibiotic Stock Solutions: Dissolve the antibiotic in an appropriate solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli with and without the resistance gene) to the early logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Detection of Modified Nucleosides by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying modified nucleosides like m⁸A and m¹A within an RNA sample.[12][13]
Protocol Outline:
-
Ribosome Isolation: Isolate total ribosomes from bacterial cultures (expressing and non-expressing the methyltransferase) by ultracentrifugation.
-
rRNA Extraction: Extract total rRNA from the isolated ribosomes using a method such as phenol-chloroform extraction.
-
rRNA Digestion: Digest the purified rRNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using a reverse-phase liquid chromatography column.
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Identify and quantify the modified nucleosides by comparing their retention times and mass fragmentation patterns to those of known synthetic standards (e.g., pure m⁸A and m¹A).[14]
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a snapshot of all the ribosomes actively translating in a cell. It can be used to map the precise locations of ribosomes on mRNA, which can be affected by antibiotic action and resistance mechanisms.
Protocol Outline:
-
Cell Lysis and Ribosome Stabilization: Lyse bacterial cells under conditions that arrest translation, often using inhibitors like chloramphenicol or by flash-freezing, to preserve ribosome-mRNA complexes.[15]
-
Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes. This leaves behind "ribosome footprints," which are the mRNA fragments enclosed within the ribosome.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) from the digested lysate, typically using sucrose gradient ultracentrifugation.[16]
-
Footprint Extraction: Extract the protected mRNA footprint fragments from the isolated monosomes.
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RNA footprints.
-
Reverse Transcription and cDNA Amplification: Convert the RNA footprints into a cDNA library via reverse transcription and PCR.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome to determine the density and position of ribosomes on each transcript, revealing how resistance mechanisms might alter translation in the presence of an antibiotic.
Conclusion and Future Directions
The emergence and spread of resistance mechanisms based on rRNA modification by enzymes like Cfr and NpmA represent a significant challenge to antimicrobial therapy. The C8-methylation of A2503 by Cfr neutralizes a broad spectrum of peptidyl transferase center inhibitors, while the N1-methylation of A1408 by NpmA confers pan-resistance to aminoglycosides.
For researchers and drug development professionals, understanding these mechanisms at a molecular level is critical. Future efforts should focus on:
-
Inhibitor Development: Designing small molecule inhibitors that specifically target the Cfr and NpmA methyltransferases to be used as adjuvants, restoring the efficacy of existing antibiotics.
-
Structural Biology: Obtaining high-resolution structures of these enzymes in complex with the ribosome to guide rational drug design.
-
Surveillance: Monitoring the prevalence and dissemination of cfr, npmA, and related genes in clinical isolates to inform treatment guidelines.
By combining detailed biochemical and microbiological analysis with advanced molecular techniques, the scientific community can develop effective strategies to counteract these potent resistance mechanisms and preserve the utility of our current antibiotic arsenal.
References
- 1. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. KEGG PATHWAY: abaa00270 [genome.jp]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. From Cells to Data - The Essential Steps in Ribosome Footprinting for Translation Research - Creative Biolabs [ribosome.creative-biolabs.com]
- 16. Ribosome profiling - Wikipedia [en.wikipedia.org]
The Enzymatic Keystone of Antibiotic Resistance: A Technical Guide to the Formation of 8-Methylaminoadenosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic synthesis of 8-methylaminoadenosine, a critical modification in ribosomal RNA that confers broad-spectrum antibiotic resistance. Herein, we delineate the biochemical pathway, present quantitative data, provide detailed experimental protocols, and visualize the core concepts to furnish researchers and drug development professionals with a comprehensive understanding of this pivotal mechanism. While the user requested information on "this compound," the vast body of scientific literature points to the closely related and well-characterized "8-methyladenosine" (m8A) as the key player in this context. This guide will focus on the enzymatic formation of 8-methyladenosine, the modification catalyzed by the Cfr enzyme.
Introduction: The Significance of 8-Methyladenosine in Bacterial Resistance
The modification of ribosomal RNA (rRNA) is a widespread mechanism in bacteria to evade the action of antibiotics. One such modification, the methylation of adenosine at the C8 position, results in the formation of 8-methyladenosine (m8A). This seemingly subtle alteration, occurring at a critical nucleotide within the peptidyl transferase center (PTC) of the large ribosomal subunit, has profound consequences for antibiotic efficacy. The enzyme responsible for this modification is the Cfr methyltransferase, a member of the radical S-adenosylmethionine (SAM) superfamily. The presence of the cfr gene and the subsequent production of the Cfr enzyme render bacteria resistant to a wide array of clinically important antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype). Understanding the enzymatic machinery behind m8A formation is therefore paramount for the development of novel strategies to combat antibiotic resistance.
The Cfr-Mediated Biosynthesis of 8-Methyladenosine
The enzymatic formation of 8-methyladenosine is a sophisticated biochemical process catalyzed by the Cfr methyltransferase. This enzyme utilizes a radical-based mechanism to methylate adenosine at the C8 position, a chemically challenging reaction on an unactivated carbon atom.
The Radical SAM Enzyme: Cfr Methyltransferase
Cfr belongs to the radical SAM superfamily of enzymes, which are characterized by the presence of a [4Fe-4S] cluster and a conserved CxxxCxxC motif that coordinates it.[1][2] This iron-sulfur cluster is essential for the reductive cleavage of S-adenosylmethionine (SAM), the primary methyl donor, to generate a highly reactive 5'-deoxyadenosyl radical. This radical species is the key to initiating the methylation reaction.
Proposed Enzymatic Mechanism
The precise mechanism of Cfr-mediated methylation is an area of active research, with a proposed pathway involving the following key steps:
-
Reductive Cleavage of SAM: The [4Fe-4S] cluster in its reduced state donates an electron to the sulfonium ion of SAM, leading to its cleavage and the formation of a 5'-deoxyadenosyl radical and methionine.
-
Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C8 position of the target adenosine residue (A2503 in 23S rRNA), generating a transient adenosyl radical intermediate.
-
Methyl Group Transfer: A second molecule of SAM serves as the methyl donor. The methyl group is transferred to the C8 position of the activated adenosine, forming 8-methyladenosine.
-
Radical Quenching: The 5'-deoxyadenosine radical is regenerated, completing the catalytic cycle.
Recent studies have also suggested a more complex mechanism involving a transient cross-link between the enzyme and the substrate RNA.
Quantitative Data on 8-Methyladenosine Formation
While comprehensive kinetic data for the Cfr enzyme is still emerging, in vitro studies have provided valuable insights into its activity. The following tables summarize key quantitative findings from the literature.
| Parameter | Value/Observation | Reference |
| Substrate | Adenosine 2503 (A2503) of 23S ribosomal RNA | [1] |
| Cofactor | S-adenosylmethionine (SAM) | [1] |
| Enzyme Class | Radical SAM methyltransferase | [1][2] |
| Primary Product | 8-methyladenosine (m8A) | [1] |
| Secondary Product | 2,8-dimethyladenosine (in the absence of the RlmN methyltransferase) | [1][2] |
| Essential Motif | CxxxCxxC for coordination of the [4Fe-4S] cluster | [1][2] |
Table 1: Biochemical Properties of the Cfr-Mediated Reaction
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | N6-methyladenosine (m6A) | 0.05 nM | 0.15 nM | |
| N6,2′-O-dimethyladenosine (m6Am) | 0.01 nM | 0.03 nM |
Table 2: Performance of LC-MS/MS for the Quantification of Methylated Adenosines (Illustrative)
Experimental Protocols
This section provides detailed methodologies for the purification of the Cfr enzyme and the analysis of its activity, based on established protocols in the field.
Anaerobic Purification of Cfr Methyltransferase
Objective: To obtain pure, active Cfr enzyme for in vitro studies. All steps must be performed under strict anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.
Materials:
-
E. coli cell paste overexpressing His-tagged Cfr
-
Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM KCl, 10 mM imidazole, 1 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM KCl, 20 mM imidazole, 1 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT
-
Elution Buffer: 50 mM HEPES pH 7.5, 300 mM KCl, 250 mM imidazole, 1 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT
-
Reconstitution Buffer: 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 10 mM DTT
-
Storage Buffer: 50 mM HEPES pH 7.5, 500 mM KCl, 10% glycerol, 5 mM DTT
-
Lysozyme, DNase I, PMSF
-
Co²⁺-TALON affinity resin
-
PD-10 desalting columns
-
Anaerobic chamber
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I (10 µg/mL), and PMSF (1 mM).
-
Incubate on ice for 30 minutes with gentle stirring.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 45 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Co²⁺-TALON affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged Cfr protein with Elution Buffer.
-
-
[4Fe-4S] Cluster Reconstitution (Anaerobic):
-
Exchange the eluted protein into Reconstitution Buffer using a PD-10 desalting column inside an anaerobic chamber.
-
Add a 5-fold molar excess of DTT and incubate for 30 minutes.
-
Add a 5-fold molar excess of ferrous ammonium sulfate and incubate for 5 minutes.
-
Add a 5-fold molar excess of lithium sulfide and incubate for 1 hour.
-
-
Size-Exclusion Chromatography:
-
Further purify the reconstituted Cfr by size-exclusion chromatography using a column equilibrated with Storage Buffer.
-
Collect fractions containing the purified Cfr.
-
Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
In Vitro Cfr Activity Assay
Objective: To measure the methyltransferase activity of purified Cfr on an rRNA substrate.
Materials:
-
Purified, reconstituted Cfr enzyme
-
In vitro transcribed 23S rRNA fragment (e.g., corresponding to nucleotides 2447-2625 of E. coli 23S rRNA)
-
[³H-methyl]-S-adenosylmethionine ([³H]-SAM)
-
Reaction Buffer: 50 mM HEPES pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Sodium dithionite
-
Scintillation cocktail and vials
-
Filter paper (e.g., Whatman 3MM)
-
Trichloroacetic acid (TCA)
-
Ethanol
Procedure:
-
Reaction Setup (Anaerobic):
-
In an anaerobic chamber, prepare a reaction mixture containing Reaction Buffer, the rRNA substrate (e.g., 10 µM), and sodium dithionite (to maintain a reducing environment).
-
Add purified Cfr enzyme to a final concentration of, for example, 1 µM.
-
Initiate the reaction by adding [³H]-SAM (e.g., 10 µM).
-
-
Incubation and Quenching:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quench the reaction by spotting an aliquot onto a filter paper and immersing it in cold 10% TCA.
-
-
Washing and Scintillation Counting:
-
Wash the filter papers three times with cold 5% TCA to remove unincorporated [³H]-SAM.
-
Wash once with 70% ethanol and allow to air dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM.
-
Determine the initial reaction velocity and, if varying substrate concentrations, calculate kinetic parameters such as Kₘ and kcat.
-
Detection of 8-Methyladenosine by Mass Spectrometry
Objective: To identify and quantify 8-methyladenosine in rRNA from bacterial cells.
Materials:
-
Bacterial cell pellets (e.g., E. coli expressing Cfr)
-
Total RNA extraction kit
-
Ribosomal RNA isolation kit (optional)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
8-methyladenosine standard
Procedure:
-
RNA Extraction and Digestion:
-
Extract total RNA from bacterial cell pellets.
-
Isolate the ribosomal RNA fraction if desired.
-
Digest the RNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides by reverse-phase liquid chromatography.
-
Perform tandem mass spectrometry (MS/MS) analysis in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for 8-methyladenosine (e.g., m/z 282.1 → 150.1).
-
-
Quantification:
-
Generate a standard curve using a synthetic 8-methyladenosine standard of known concentrations.
-
Quantify the amount of 8-methyladenosine in the biological samples by comparing their peak areas to the standard curve.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of 8-methyladenosine formation.
References
Methodological & Application
Application Notes and Protocols for 8-Methylaminoadenosine in In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylaminoadenosine and its derivatives are potent inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in the polyamine biosynthesis pathway. This pathway is essential for cell growth and proliferation, making AdoMetDC an attractive target for the development of therapeutics against cancer and parasitic diseases like African trypanosomiasis. One notable analog, Genz-644131 (8-Methyl-5'-{[(Z)-4-aminobut-2-enyl]-(methylamino)}adenosine), has demonstrated significant trypanocidal activity.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro enzymatic assays to evaluate its inhibitory effects.
Mechanism of Action
This compound acts as a competitive inhibitor of AdoMetDC.[2][3] The enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to form S-adenosylmethioninamine, which then serves as an aminopropyl donor for the synthesis of spermidine and spermine. The 8-methyl group on the adenine ring of this compound analogs can enhance the binding affinity to the enzyme's active site.[3] Structural studies of human AdoMetDC complexed with 8-methyladenosine derivatives indicate that the 8-methyl substituent promotes a syn conformation of the adenosine moiety, which is favorable for binding within the active site.[3] This enhanced binding leads to a more potent inhibition of the enzyme compared to analogs lacking the 8-methyl group.
Data Presentation
| Compound | Target Organism/Enzyme | IC50 (nM) | Notes |
| Genz-644131 | Trypanosoma brucei brucei Lab 110 EATRO | 1.0 | In vitro growth inhibition. |
| Genz-644131 | Trypanosoma brucei rhodesiense KETRI 243 | 0.8 | In vitro growth inhibition. |
| Genz-644131 | Trypanosoma brucei rhodesiense KETRI 2538 | 1.2 | In vitro growth inhibition. |
| MDL-73811 (parent compound) | Trypanosoma brucei brucei Lab 110 EATRO | 5.0 | In vitro growth inhibition. |
| MDL-73811 (parent compound) | Trypanosoma brucei rhodesiense KETRI 243 | 68 | In vitro growth inhibition. |
| MDL-73811 (parent compound) | Trypanosoma brucei rhodesiense KETRI 2538 | 85 | In vitro growth inhibition. |
Data sourced from Bacchi et al., 2009.[2]
Genz-644131 also demonstrated a 5-fold higher inhibitory activity against purified AdoMetDC compared to its parent compound, MDL-73811.[2]
Experimental Protocols
The following is a detailed protocol for a non-radioactive in vitro enzymatic assay for S-adenosylmethionine decarboxylase, which can be adapted to determine the inhibitory activity of this compound and its analogs. This protocol is based on the principles of coupled enzymatic assays.
Protocol: In Vitro S-adenosylmethionine Decarboxylase (AdoMetDC) Inhibition Assay
1. Principle:
This assay measures the activity of AdoMetDC by coupling the production of its product, decarboxylated SAM (dcSAM), to a series of enzymatic reactions that ultimately result in a detectable colorimetric or fluorometric signal. In this proposed workflow, the production of 5'-methylthioadenosine (MTA) from the polyamine synthesis pathway is detected.
2. Materials:
-
Enzymes:
-
Purified recombinant S-adenosylmethionine decarboxylase (human or from the target organism of interest).
-
Spermidine synthase.
-
5'-methylthioadenosine phosphorylase (MTAP).
-
-
Substrates and Reagents:
-
S-adenosylmethionine (SAM).
-
Putrescine.
-
This compound (or other inhibitors).
-
Inorganic phosphate.
-
Amplex® Red reagent (or similar H₂O₂ detection reagent).
-
Horseradish peroxidase (HRP).
-
Xanthine oxidase.
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 1 mM DTT and 2.5 mM putrescine.
-
96-well microplates (black or clear, depending on the detection method).
-
Microplate reader.
-
3. Experimental Workflow Diagram:
References
Application Notes and Protocols for 8-Methylaminoadenosine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylaminoadenosine is a purine nucleoside analog. While direct experimental data on this compound is limited, the structurally related compound, 8-methyl-5′-{--INVALID-LINK--}adenosine (Genz-644131), is known to be an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). AdoMetDC is a critical enzyme in the polyamine biosynthesis pathway, which is essential for cell growth, differentiation, and proliferation. Elevated polyamine levels are frequently observed in cancer cells, making this pathway an attractive target for anticancer drug development.[1][2]
These application notes propose the use of this compound in cell-based assays to investigate its potential as an inhibitor of the polyamine biosynthesis pathway and to characterize its effects on cancer cell proliferation, apoptosis, and cell cycle progression. The protocols provided are based on standard cell biology techniques and are intended as a starting point for the investigation of this compound.
Postulated Mechanism of Action
It is postulated that this compound, as an adenosine analog, may act as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). Inhibition of AdoMetDC would lead to a depletion of the polyamines spermidine and spermine, which are crucial for cell proliferation. This depletion is expected to induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Data Presentation
The following table is a template illustrating how to summarize quantitative data from cell-based assays investigating the effects of this compound.
| Cell Line | Assay Type | Parameter | This compound Concentration | Result |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC50 | 0.1 - 100 µM | Hypothetical Value |
| DU-145 (Prostate Cancer) | Cell Viability (MTT) | IC50 | 0.1 - 100 µM | Hypothetical Value |
| A549 (Lung Cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 10 µM | Hypothetical Value |
| HCT116 (Colon Cancer) | Cell Cycle (PI Staining) | % G1 Arrest | 10 µM | Hypothetical Value |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DU-145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the stock solution) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][5][6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[7][8]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the effects of this compound.
References
- 1. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-AdoMetDC/SAMDC: Rabbit S-Adenosylmethionine Decarboxylase Antibody - Cell Applications [cellapplications.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 8-Methylaminoadenosine as a Tool to Study S-adenosylmethionine Decarboxylase
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC) is a critical enzyme in the polyamine biosynthetic pathway, catalyzing the conversion of S-adenosylmethionine (AdoMet) to S-adenosylmethioninamine (dcAdoMet).[1] This reaction provides the aminopropyl group necessary for the synthesis of the polyamines spermidine and spermine from putrescine.[1] Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases, including cancer.[2] Consequently, AdoMetDC has emerged as a significant target for therapeutic intervention.
This document provides detailed application notes and protocols for utilizing 8-methylaminoadenosine and its derivatives as inhibitors to study the function and regulation of AdoMetDC. Substitution at the 8-position of the adenine ring, particularly with a methylamino group, has been shown to produce potent inhibitors of AdoMetDC.[3][4] These compounds serve as valuable tools for investigating the biochemical and cellular roles of AdoMetDC and for the development of novel therapeutics.
Data Presentation
The inhibitory activity of 8-substituted adenosine analogs against human AdoMetDC (hAdoMetDC) is summarized in the table below. The data highlights the impact of substitutions at the 8-position of the adenine ring on the inhibitory potency, expressed as IC50 values.
| Compound ID | 8-Substituent | 5'-Substituent | IC50 (µM) | Reference |
| 1a | -H | -S-CH2-CH2-COOH | 100 | McCloskey et al., 2009 |
| 1b | -NHCH3 | -S-CH2-CH2-COOH | 25 | McCloskey et al., 2009 |
| 2a | -H | -N(CH3)-CH2-CH2-NH2 | 1.5 | McCloskey et al., 2009 |
| 2b | -NHCH3 | -N(CH3)-CH2-CH2-NH2 | 0.3 | McCloskey et al., 2009 |
| 3a | -H | -N(CH3)-(CH2)3-NH2 | 0.8 | McCloskey et al., 2009 |
| 3b | -NHCH3 | -N(CH3)-(CH2)3-NH2 | 0.15 | McCloskey et al., 2009 |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of S-adenosylmethionine Decarboxylase
This protocol describes a radiometric assay to determine the inhibitory activity of compounds like this compound derivatives against AdoMetDC. The assay measures the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-S-adenosylmethionine.
Materials:
-
Recombinant human AdoMetDC
-
[carboxyl-¹⁴C]-S-adenosylmethionine (specific activity 50-60 mCi/mmol)
-
S-adenosylmethionine (unlabeled)
-
This compound derivative (or other inhibitor)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT
-
Putrescine dihydrochloride
-
Scintillation vials
-
Scintillation fluid
-
Filter paper discs (e.g., Whatman 3MM)
-
Hyamine hydroxide or other CO₂ trapping agent
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the recombinant hAdoMetDC in assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Inhibitor Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve a range of final inhibitor concentrations.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as follows:
-
Assay Buffer
-
Putrescine (final concentration 2.5 mM)
-
Inhibitor solution (or vehicle control)
-
AdoMetDC enzyme
-
-
Pre-incubation: Pre-incubate the reaction mixtures for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture containing [carboxyl-¹⁴C]-AdoMet and unlabeled AdoMet. A typical final concentration is 50 µM AdoMet with a specific activity of ~1 µCi/µmol.
-
CO₂ Trapping: Immediately after adding the substrate, place a filter paper disc saturated with a CO₂ trapping agent (e.g., 20 µl of 1 M hyamine hydroxide) in the cap of the microcentrifuge tube, ensuring it does not touch the reaction mixture. Close the tubes tightly.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by injecting a strong acid (e.g., 50 µl of 2 M HCl) through the cap into the reaction mixture, being careful not to contact the filter paper. The acid will stop the enzymatic reaction and facilitate the release of dissolved ¹⁴CO₂.
-
CO₂ Collection: Allow the tubes to stand at room temperature for an additional 30-60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Scintillation Counting: Carefully remove the filter paper discs from the caps and place them in scintillation vials. Add an appropriate volume of scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Protocol 2: Analysis of Intracellular Polyamine Levels by HPLC
This protocol outlines the procedure for extracting and quantifying intracellular polyamines (putrescine, spermidine, and spermine) from cultured cells treated with an AdoMetDC inhibitor.
Materials:
-
Cultured cells
-
This compound derivative (or other inhibitor)
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.2 M, ice-cold
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (10 mg/mL in water)
-
Toluene
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
Reversed-phase C18 column
-
Polyamine standards (putrescine, spermidine, spermine)
-
Heptane sulfonic acid
-
Acetonitrile
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold 0.2 M PCA to the cells to lyse them and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Extraction:
-
Freeze-thaw the samples three times to ensure complete cell lysis.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant containing the polyamines to a new tube.
-
-
Dansylation (Derivatization):
-
To a known volume of the supernatant (e.g., 100 µl), add an equal volume of saturated sodium carbonate.
-
Add a twofold volume of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add a volume of proline solution equal to the initial supernatant volume to react with excess dansyl chloride.
-
Vortex and incubate for 30 minutes at room temperature.
-
-
Extraction of Dansylated Polyamines:
-
Add a known volume of toluene (e.g., 500 µl) to the reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Inject a known volume of the sample onto the HPLC system.
-
Separate the dansylated polyamines using a gradient of acetonitrile in a buffer containing heptane sulfonic acid.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of polyamine standards that have been subjected to the same dansylation and extraction procedure.
-
Quantify the amount of each polyamine in the samples by comparing their peak areas to the standard curve.
-
Normalize the polyamine levels to the cell number or total protein content.
-
Mandatory Visualizations
Polyamine Biosynthesis Pathway
Caption: The polyamine biosynthesis pathway and the point of inhibition by this compound.
Experimental Workflow for AdoMetDC Inhibitor Screening
References
- 1. youtube.com [youtube.com]
- 2. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 8-Methylaminoadenosine to Investigate RNase L Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections.[1] As part of the interferon-induced 2-5A system, RNase L is activated by 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) upon sensing double-stranded RNA (dsRNA), a common hallmark of viral replication.[1][2] Once activated, RNase L dimerizes and cleaves single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and induction of apoptosis in infected cells.[1][3][4] Given its central role in antiviral defense, RNase L is a compelling target for therapeutic intervention.
8-Methylaminoadenosine, a modified adenosine analog, has been incorporated into 2-5A structures to create potent modulators of RNase L activity. These synthetic analogs offer researchers valuable tools to dissect the intricacies of RNase L activation, substrate specificity, and its downstream signaling pathways. This document provides detailed application notes and protocols for utilizing this compound-containing compounds to investigate RNase L activity.
Signaling Pathway of RNase L Activation
The canonical pathway leading to RNase L activation begins with the recognition of viral dsRNA by OAS. This triggers the synthesis of 2-5A from ATP. 2-5A then binds to the ankyrin repeat domain of inactive RNase L monomers, inducing a conformational change that promotes dimerization and activation of its endoribonuclease domain. This compound-substituted 2-5A analogs can act as potent activators, binding to RNase L with high affinity and initiating the same downstream effects.
References
- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response [mdpi.com]
- 3. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methylaminoadenosine as a Competitive Inhibitor in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylaminoadenosine is a purine nucleoside analog that has shown potential as a competitive inhibitor of key enzymes in cellular metabolism. Its structural similarity to endogenous nucleosides allows it to interact with the active sites of specific enzymes, thereby modulating their activity. This document provides detailed application notes and experimental protocols for studying this compound as a competitive inhibitor, with a focus on its effects on S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in the polyamine biosynthesis pathway.
Mechanism of Action: Competitive Inhibition
Competitive inhibitors function by binding reversibly to the active site of an enzyme, the same site to which the natural substrate binds.[1] This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate.[1] Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[1]
Below is a diagram illustrating the principle of competitive inhibition.
Caption: Competitive inhibition of an enzyme by this compound.
Target Enzyme: S-adenosylmethionine Decarboxylase (AdoMetDC)
Quantitative Data for Adenosine Analogs as AdoMetDC Inhibitors
Due to the lack of specific data for this compound, the following table summarizes the inhibitory activity of other adenosine analogs against AdoMetDC to provide a comparative reference.
| Inhibitor | Enzyme Source | IC50 | Ki | Inhibition Type | Reference |
| 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA) | Rat prostate | 400 nM | - | Irreversible | [7] |
| 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA) | Rat prostate | 70 nM | - | Irreversible | [7] |
| S-5'-deoxyadenosyl-(5')-2-methylthioethylamine | Rat liver | - | Potent | Competitive | [8] |
| 5'-(Dimethylsulphonio)-5'-deoxyadenosine | Rat prostate | - | Potent | Competitive | [9] |
| S-adenosyl-3-methylthiopropylamine | Rat prostate | - | Potent | Competitive | [9] |
Signaling Pathway Affected by AdoMetDC Inhibition
The inhibition of AdoMetDC by compounds like this compound disrupts the polyamine biosynthesis pathway. This pathway is crucial for maintaining cellular homeostasis and is intertwined with various signaling cascades that regulate cell proliferation and survival.
Caption: Inhibition of AdoMetDC by this compound disrupts polyamine synthesis, leading to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of this compound for AdoMetDC
This protocol outlines the steps to determine the Ki of this compound as a competitive inhibitor of AdoMetDC using a continuous spectrophotometric assay.
Materials:
-
Purified S-adenosylmethionine decarboxylase (AdoMetDC)
-
S-adenosylmethionine (SAM) as the substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Coupled enzyme system (e.g., putrescine aminotransferase and Δ1-pyrroline dehydrogenase)
-
NADP+
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a series of dilutions of the substrate (SAM) in the assay buffer.
-
-
Set up the Assay:
-
In a 96-well plate, set up reactions with varying concentrations of substrate (SAM) and a fixed concentration of this compound.
-
Include control reactions with no inhibitor and no enzyme.
-
The final reaction mixture should contain assay buffer, the coupled enzyme system, NADP+, AdoMetDC, and the substrate.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate (SAM) to the wells.
-
Immediately place the microplate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots.
-
Plot the reaction velocities against the substrate concentrations for each inhibitor concentration.
-
To determine the Ki, use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant
-
-
Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Below is a workflow diagram for this experimental protocol.
Caption: Experimental workflow for determining the Ki of this compound.
Protocol 2: Cell-Based Assay to Evaluate the Effect of this compound on Cell Proliferation
This protocol describes a method to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to polyamine depletion)
-
Complete cell culture medium
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
-
Treatment with Inhibitor:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the solvent used to dissolve the inhibitor).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
-
Measurement and Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising scaffold for the development of competitive inhibitors targeting enzymes such as S-adenosylmethionine decarboxylase. The protocols and information provided in this document offer a framework for researchers to investigate its mechanism of action and cellular effects. Further studies are warranted to determine the specific quantitative inhibitory parameters of this compound and to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamines in the Regulation of Mucosal Growth - Regulation of Gastrointestinal Mucosal Growth - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of S-adenosylmethionine decarboxylase from rat liver by synthetic decarboxylated S-adenosylmethionine and its analogs. | Semantic Scholar [semanticscholar.org]
- 9. Comparison of inhibitors of S-adenosylmethionine decarboxylase from different species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 8-Substituted Adenosine Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of adenosine analogs is a burgeoning field in cellular biology and drug discovery, with implications for oncology, immunology, and beyond. This document provides a comprehensive guide to cell culture protocols for evaluating the effects of 8-substituted adenosine analogs. It is important to note that the term "8-Methylaminoadenosine" is not commonly found in scientific literature. It is possible this refers to N8-methyladenosine or is a novel compound. The protocols detailed herein are broadly applicable to 8-substituted adenosine analogs, with specific examples and data provided for the well-characterized compounds 8-chloro-adenosine (8-Cl-Ado) and 8-amino-adenosine (8-NH2-Ado) . These compounds have demonstrated potential as anti-cancer agents by inducing cell cycle arrest, apoptosis, and inhibiting transcription.[1][2][3]
Data Presentation: Efficacy of 8-Substituted Adenosine Analogs
The following tables summarize the reported in vitro efficacy of 8-chloro-adenosine and 8-amino-adenosine in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
Table 1: IC50 Values for 8-Chloro-Adenosine (8-Cl-Ado)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Breast Cancer | 0.52 | 96 |
| SK-BR-3 | Breast Cancer | 1.4 | 96 |
| CAKI-1 | Renal Cell Carcinoma | 2 | Not Specified |
| RXF-393 | Renal Cell Carcinoma | 36 | Not Specified |
Data sourced from a study on the effects of 8-Cl-Ado on breast cancer and renal cell carcinoma cell lines.[4][5]
Table 2: IC50 Values for 8-Amino-Adenosine (8-NH2-Ado)
| Cell Line | Cancer Type | IC50 Range (µM) | Exposure Time (h) |
| MM.1S | Multiple Myeloma | 0.3 - 3 | 72 |
| MM.1R | Multiple Myeloma | 0.3 - 3 | 72 |
| RPMI-8226 | Multiple Myeloma | 0.3 - 3 | 72 |
| L1210 | Mouse Leukemia | 1 - 3 | Not Specified |
Data sourced from a study on the potential of 8-NH2-Ado as a therapeutic agent for multiple myeloma.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of 8-substituted adenosine analogs.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of an 8-substituted adenosine analog on cell viability.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
8-substituted adenosine analog stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.[7]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-substituted adenosine analog in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.[7]
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Gentle shaking can aid dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including supernatant for suspension cells or detached cells for adherent cultures) after treatment.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Viable cells: Annexin V-negative and PI-negative.
-
-
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
-
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[10][11]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Western Blotting for Signaling Proteins (e.g., p53 and p21)
This protocol is to assess changes in protein expression levels in key signaling pathways.[12][13][14]
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Mandatory Visualizations
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchgate.net [researchgate.net]
Detecting 8-Methylaminoadenosine (m8A) in RNA: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the detection and quantification of 8-Methylaminoadenosine (m8A), a recently identified RNA modification. This guide is intended for researchers, scientists, and drug development professionals investigating the epitranscriptome and its role in biological processes and disease.
Introduction to this compound (m8A)
This compound is a post-transcriptional modification of RNA where a methyl group is added to the N8 position of adenosine. While research into its biological function is ongoing, initial studies suggest its involvement in conferring antibiotic resistance in bacteria by modifying ribosomal RNA (rRNA)[1]. The ability to accurately detect and quantify m8A is crucial for elucidating its distribution, regulation, and functional significance in various RNA species and biological contexts.
This guide outlines three primary methodologies for the detection and analysis of m8A in RNA:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method for the absolute quantification of m8A.
-
m8A-Specific Antibody-Based Dot Blot: A semi-quantitative method for the rapid assessment of global m8A levels.
-
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq): A technique to identify and quantify m8A-containing transcripts across the transcriptome.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described m8A detection methods. It is important to note that while LC-MS/MS provides absolute quantification, the performance of antibody-based methods can vary depending on the antibody's affinity and specificity.
| Method | Principle | Quantification | Throughput | Resolution | Sensitivity | Specificity |
| LC-MS/MS | Separation and mass analysis of individual nucleosides | Absolute (ng of m8A / µg of RNA) | Low to Medium | Single Nucleoside | High (fmol to pmol range) | Very High |
| Dot Blot | Immunoassay using an m8A-specific antibody | Semi-quantitative (relative abundance) | High | Global (no sequence information) | Moderate | High (antibody-dependent) |
| MeRIP-Seq | Immunoprecipitation of m8A-containing RNA fragments followed by sequencing | Relative enrichment (fold change) | High | Transcript-level | High | High (antibody-dependent) |
Method 1: Quantitative Analysis of this compound by LC-MS/MS
Application Note:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in RNA[2][3]. This method involves the enzymatic digestion of total RNA into individual nucleosides, followed by their separation via high-performance liquid chromatography (HPLC) and subsequent detection and quantification by a tandem mass spectrometer[4][5][6]. The high sensitivity and specificity of LC-MS/MS allow for the precise measurement of m8A levels, making it an ideal method for validating findings from other techniques and for studies requiring absolute quantification.
Experimental Workflow:
Caption: Workflow for the quantitative analysis of m8A in RNA by LC-MS/MS.
Protocol:
1. RNA Isolation and Quantification: a. Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. b. Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is ~2.0.
2. Enzymatic Digestion of RNA: a. In a sterile, RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) in a total volume of 25 µL. b. Incubate at 42°C for 2 hours. c. Add 2.5 µL of 1 M ammonium bicarbonate and bacterial alkaline phosphatase (1U). d. Incubate at 37°C for 2 hours. e. Centrifuge the sample at 10,000 x g for 5 minutes and filter the supernatant through a 0.22 µm filter.
3. LC-MS/MS Analysis: a. HPLC Separation: i. Use a C18 reversed-phase HPLC column. ii. Employ a gradient elution, for example:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5-95% B over 15 minutes. iii. Set the flow rate to 0.2 mL/min and the column temperature to 40°C. b. Mass Spectrometry: i. Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). ii. Perform Multiple Reaction Monitoring (MRM) for the detection of adenosine and this compound. iii. Mass Transitions:
- This compound (m8A): Precursor ion (m/z) 282.1 -> Product ion (m/z) 150.1 (corresponding to the protonated base).
- Adenosine (A): Precursor ion (m/z) 268.1 -> Product ion (m/z) 136.1.
4. Quantification: a. Prepare a standard curve using known concentrations of synthetic this compound and adenosine. b. Integrate the peak areas for m8A and A in the samples and standards. c. Calculate the amount of m8A and A in the samples using the standard curve. d. Express the results as a ratio of m8A to A or as ng of m8A per µg of total RNA.
Method 2: Dot Blot Analysis of Global m8A Levels
Application Note:
The dot blot assay is a straightforward and high-throughput method for the semi-quantitative detection of global m8A levels in RNA. This technique utilizes a specific antibody that recognizes m8A. Total RNA is spotted onto a membrane, and the m8A modification is detected using a standard immunoassay procedure. This method is particularly useful for screening multiple samples to identify changes in overall m8A abundance.
Experimental Workflow:
Caption: Workflow for the semi-quantitative detection of m8A by dot blot.
Protocol:
1. RNA Preparation and Blotting: a. Isolate total RNA as described in the LC-MS/MS protocol. b. Serially dilute the RNA samples in RNase-free water to concentrations ranging from 2 µg to 200 ng. c. Denature the RNA samples by heating at 95°C for 3 minutes, then immediately place on ice. d. Spot 2 µL of each RNA dilution onto a positively charged nylon membrane (e.g., Hybond-N+). e. Crosslink the RNA to the membrane using a UV crosslinker (120 mJ/cm²).
2. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for m8A (e.g., Abcam, ab211498) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
3. Detection and Analysis: a. Apply a chemiluminescent HRP substrate to the membrane. b. Image the membrane using a chemiluminescence detection system. c. As a loading control, stain the membrane with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2). d. Quantify the dot intensity using image analysis software (e.g., ImageJ) and normalize to the methylene blue staining.
Method 3: Transcriptome-wide Mapping of m8A by MeRIP-Seq
Application Note:
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is a powerful technique for identifying m8A-containing transcripts on a transcriptome-wide scale[7][8]. The method involves fragmenting the RNA, immunoprecipitating the m8A-containing fragments with a specific antibody, and then sequencing the enriched fragments. This allows for the identification of specific genes and transcript regions that are modified with m8A, providing insights into the potential regulatory roles of this modification.
Experimental Workflow:
Caption: Workflow for transcriptome-wide mapping of m8A by MeRIP-Seq.
Protocol:
1. RNA Preparation and Fragmentation: a. Isolate total RNA and purify mRNA using oligo(dT) magnetic beads. b. Chemically fragment the mRNA to an average size of ~100 nucleotides using an RNA fragmentation buffer at 94°C for 5-15 minutes. c. Purify the fragmented RNA.
2. Immunoprecipitation: a. Prepare antibody-bead complexes by incubating an m8A-specific antibody (e.g., Abcam, ab211498) with Protein A/G magnetic beads. b. Incubate the fragmented RNA with the antibody-bead complexes in IP buffer overnight at 4°C with rotation. c. Wash the beads multiple times with low- and high-salt wash buffers to remove non-specifically bound RNA. d. Elute the m8A-containing RNA fragments from the beads.
3. Library Preparation and Sequencing: a. Construct sequencing libraries from the eluted RNA (IP sample) and a portion of the fragmented RNA that was not subjected to immunoprecipitation (input control). b. Perform high-throughput sequencing of the IP and input libraries[9][10][11].
4. Data Analysis: a. Align the sequencing reads to the reference genome/transcriptome. b. Perform peak calling using specialized software (e.g., MACS2) to identify regions of enrichment in the IP sample compared to the input control. c. Annotate the identified peaks to specific genes and transcript features (e.g., 5' UTR, CDS, 3' UTR).
Concluding Remarks
The methods described in this document provide a comprehensive toolkit for the investigation of this compound in RNA. The choice of method will depend on the specific research question, available resources, and the desired level of quantification and resolution. For absolute quantification, LC-MS/MS is the recommended approach. For high-throughput screening of global changes, the dot blot is a valuable tool. To explore the transcriptome-wide landscape of m8A, MeRIP-Seq is the method of choice. As the field of epitranscriptomics continues to evolve, the application of these techniques will be instrumental in unraveling the functional roles of m8A in health and disease.
References
- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting m6A methylation regions from Methylated RNA Immunoprecipitation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: 8-Aminoadenosine as a Potential Transcription Inhibitor
A Note on the Topic: Initial searches for "8-Methylaminoadenosine" as a transcription inhibitor did not yield specific information regarding its mechanism or application in this context. However, a closely related compound, 8-Amino-adenosine , is a well-documented transcription inhibitor with a multi-faceted mechanism of action.[1][2][3][4] This document will therefore focus on 8-Amino-adenosine, a potent adenosine analog that has shown significant efficacy in various cancer cell lines, including multiple myeloma and indolent leukemias.[1][4]
Introduction
8-Amino-adenosine is a nucleoside analog that serves as a powerful inhibitor of transcription.[1][2][3][4] Unlike traditional DNA-damaging chemotherapeutic agents, 8-Amino-adenosine primarily targets the machinery of RNA synthesis, making it an attractive candidate for drug development, particularly for slow-replicating or non-replicating cancer cells.[1] Its cytotoxic effects are mediated through a series of interconnected mechanisms that ultimately disrupt cellular function and lead to cell death.[1][3] This document provides an overview of its mechanism of action, quantitative data on its activity, and detailed protocols for its study.
Mechanism of Action
The primary mechanism of 8-Amino-adenosine's transcription inhibitory effects involves its intracellular conversion to the active triphosphate form, 8-amino-ATP.[1][2][4] This active metabolite then interferes with transcription through several key pathways:
-
Depletion of Intracellular ATP Pools: The accumulation of 8-amino-ATP coincides with a rapid and significant decrease in the intracellular concentration of adenosine triphosphate (ATP).[1][4] This depletion of the essential energy currency of the cell directly inhibits RNA synthesis, as ATP is a required substrate for RNA polymerases.[1][4]
-
Inhibition of RNA Polymerase II Phosphorylation: 8-Amino-adenosine treatment leads to a marked decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at both Serine-2 and Serine-5.[1][4] These phosphorylation events, mediated by cyclin-dependent kinases (CDKs) such as CDK7 and CDK9, are critical for transcription initiation and elongation. The inhibition may be due to a lack of the ATP phosphate donor or direct competitive inhibition of the CDKs by 8-amino-ATP.[1][4]
-
Incorporation into Nascent RNA and Chain Termination: 8-amino-ATP can be incorporated into growing RNA transcripts by RNA polymerase.[1][4] This incorporation can lead to premature termination of transcription, resulting in truncated and non-functional messenger RNA (mRNA).[1]
-
Inhibition of Polyadenylation: The addition of a poly(A) tail is a crucial step in the maturation and stability of most eukaryotic mRNAs. 8-amino-ATP has been shown to inhibit the activity of poly(A) polymerase, further disrupting the production of viable mRNA.[1]
These multifaceted effects are summarized in the signaling pathway diagram below.
Quantitative Data
The following tables summarize the quantitative effects of 8-Amino-adenosine on RNA synthesis and intracellular ATP levels in MM.1S multiple myeloma cells.
Table 1: Inhibition of RNA Synthesis by 8-Amino-adenosine
| Concentration | Time (hours) | RNA Synthesis Inhibition (%) |
| 1 µM | 12 | ~50 |
| 10 µM | 2 | ~50 |
| 30 µM | 4 | ~50 |
| 10 µM | 4 | 94 |
Data extracted from studies on MM.1S cells.[1]
Table 2: Effect of 8-Amino-adenosine and Other Inhibitors on ATP Levels and RNA Synthesis
| Treatment | Concentration | ATP Pool Decrease (%) | RNA Synthesis Inhibition (%) |
| 8-Amino-adenosine | 10 µM | 92 | 94 |
| Antimycin A | 2 µM | 22 | 40 |
| 2-Deoxy-D-glucose + Antimycin A | - | 69 | 90 |
| Actinomycin D | - | 17 | 76 |
Data from a 4-hour treatment of MM.1S cells.[1]
Experimental Protocols
Protocol 1: In Vitro Transcription Assay
This protocol is designed to assess the direct inhibitory effect of 8-amino-ATP on transcription.
Materials:
-
HeLa Scribe Nuclear Extract in vitro Transcription System (or equivalent)
-
DNA template with a known promoter (e.g., adenovirus major late promoter)
-
ATP, GTP, CTP, and UTP solutions
-
[α-³²P]UTP
-
8-amino-ATP
-
RNase-free water
-
Stop solution (e.g., containing EDTA and proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Set up the in vitro transcription reactions in RNase-free microcentrifuge tubes on ice. A typical reaction mixture may include:
-
HeLa nuclear extract
-
Reaction buffer
-
DNA template
-
A mixture of ATP, GTP, and CTP
-
[α-³²P]UTP
-
Varying concentrations of 8-amino-ATP or a vehicle control.
-
-
Initiate the transcription by incubating the reactions at 30°C for 60 minutes.
-
Terminate the reactions by adding the stop solution and incubating at 37°C for 15 minutes.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.
-
Precipitate the RNA from the aqueous phase by adding ethanol and a carrier (e.g., glycogen) and incubating at -20°C.
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry.
-
Resuspend the RNA pellet in a formamide-based loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the transcripts using a phosphorimager system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of 8-Amino-adenosine.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
96-well cell culture plates
-
8-Amino-adenosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 8-Amino-adenosine for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
8-Amino-adenosine is a potent transcription inhibitor with a complex mechanism of action that makes it a promising candidate for further investigation in drug development. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential and further elucidate its biological effects.
References
- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Amino-adenosine inhibits multiple mechanisms of transcription. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 8-Methylaminoadenosine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8-Methylaminoadenosine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Difficulty in dissolving this compound in aqueous buffers is a common issue due to its limited water solubility. Here are the initial troubleshooting steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.[1][2][3][4] For a closely related compound, N6-methyladenosine, solubility in DMSO is as high as 100 mM.[2]
-
Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration.
-
Gentle Heating and Agitation: Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in the dissolution process. However, be mindful of the compound's stability at elevated temperatures.
Q2: What is the expected solubility of this compound in common laboratory solvents?
| Solvent | Solubility (N6-methyladenosine) |
| DMSO | up to 100 mM[2] (approx. 28.13 mg/mL) |
| Water | up to 25 mM[2] (approx. 7.03 mg/mL) |
| Ethanol | up to 5 mM[2] (approx. 1.41 mg/mL) |
Q3: Can pH adjustment of the aqueous buffer improve the solubility of this compound?
A3: Yes, adjusting the pH of your aqueous buffer can significantly impact the solubility of ionizable compounds like this compound. As an adenosine analog, it contains basic nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity of the molecule, which generally enhances its solubility in aqueous solutions. It is recommended to test a range of pH values (e.g., from acidic to neutral) to determine the optimal pH for solubility in your specific buffer system.
Q4: Are there any other methods to enhance the solubility of this compound in my experiments?
A4: If direct dissolution and pH adjustments are insufficient, you can explore the following techniques:
-
Co-solvents: The use of a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, in your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: Low concentrations of non-ionic surfactants, like Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the compound and increase its apparent solubility.
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The final concentration in the aqueous buffer exceeds the compound's solubility limit. | - Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system).- Lower the final concentration of this compound.- Use a different solubilization technique, such as co-solvents or surfactants. |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.- Consider using a stabilizing agent if compatible with your assay. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | - Visually inspect your solutions for any particulate matter before use.- Filter the solution through a 0.22 µm filter to remove any undissolved compound.- Re-evaluate and optimize your dissolution protocol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 296.28 g/mol . For 1 mL of a 10 mM solution, you will need 2.96 mg.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Determining Aqueous Solubility
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Saturated solution preparation tubes (e.g., glass vials)
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a glass vial. The goal is to have undissolved solid remaining.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.
-
Calculate the original concentration in the saturated supernatant to determine the aqueous solubility.
Visualizations
Adenosine Receptor Signaling Pathways
As an adenosine analog, this compound is expected to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs). There are four main subtypes: A1, A2A, A2B, and A3. These receptors couple to different G proteins and activate distinct downstream signaling cascades.
Caption: Adenosine receptor signaling pathways potentially modulated by this compound.
Experimental Workflow for Improving Solubility
The following diagram outlines a logical workflow for researchers to systematically address solubility issues with this compound.
Caption: A systematic workflow for enhancing the solubility of this compound.
References
stability of 8-Methylaminoadenosine in cell culture media
Welcome to the technical support center for 8-Methylaminoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
There is currently limited published data specifically detailing the stability and half-life of this compound in common cell culture media. As with many small molecules, its stability can be influenced by several factors including media composition, pH, temperature, and the presence of cellular enzymes if working with cell cultures. Some related 8-substituted adenosine analogs have shown resistance to enzymatic degradation by phosphodiesterases, but it is recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What are the potential degradation products of this compound?
Without specific experimental data, potential degradation could occur through hydrolysis of the glycosidic bond, separating the 8-methylaminopurine base from the ribose sugar. Further metabolism by cellular enzymes could lead to demethylation or conversion to other purine derivatives. It is crucial to experimentally verify any potential degradation products.
Q3: How can I determine the stability of this compound in my experiments?
To assess the stability, you can perform a time-course experiment where this compound is incubated in your cell culture medium of choice (with and without cells). Samples should be collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of the parent compound.
Q4: Are there any known compatibility issues with common cell culture media supplements?
There are no widely reported incompatibilities. However, components in serum or other supplements could potentially interact with or enzymatically modify this compound. It is advisable to test the stability in your complete, supplemented medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the cell culture medium. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 2. Prepare fresh stock solutions for each experiment. 3. Consider more frequent media changes with freshly added compound. |
| Adsorption to plasticware. | 1. Use low-adhesion plasticware. 2. Pre-incubate plates with media containing the compound before adding cells. | |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation. | 1. Ensure consistent timing between compound addition and assay readout. 2. Aliquot and store stock solutions to minimize freeze-thaw cycles. |
| Cellular metabolism of the compound. | 1. Analyze cell lysates and culture supernatant for metabolites using LC-MS. 2. Consider using metabolic inhibitors if the metabolic pathway is identified and not part of the intended study. | |
| Unexpected cellular phenotypes | Presence of active degradation products. | 1. Characterize potential degradation products using LC-MS/MS. 2. If possible, synthesize and test the biological activity of identified degradation products. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and filter-sterilize.
-
Sample Preparation:
-
In sterile microcentrifuge tubes, add the appropriate volume of the this compound stock solution to your cell culture medium to achieve the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient number of tubes to collect samples at each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Time-Course Sampling:
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, take an aliquot from the corresponding tube and immediately store it at -80°C to halt any further degradation. The "0 hour" sample should be collected immediately after the addition of the compound.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Inject a standard volume of the supernatant onto the HPLC system.
-
Develop a suitable gradient elution method. For example, a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., ~260 nm).
-
Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t₁/₂) of the compound in the medium.
-
Protocol 2: Analysis of this compound and Potential Metabolites by LC-MS
This protocol provides a framework for the sensitive detection of this compound and the identification of potential degradation products or metabolites.
Materials:
-
Samples from the stability study (Protocol 1)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase LC column suitable for mass spectrometry
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Methodology:
-
Sample Preparation:
-
Thaw the collected samples (from cell culture supernatant or cell lysates).
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Use a suitable gradient elution, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Perform a full scan to detect all ions present in the sample.
-
Use tandem mass spectrometry (MS/MS) to fragment the parent ion corresponding to this compound to confirm its identity.
-
-
Data Analysis:
-
Extract the ion chromatogram for the exact mass of this compound to quantify its peak area at each time point.
-
Compare the chromatograms from different time points to identify new peaks that may correspond to degradation products or metabolites.
-
Analyze the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra) of these new peaks to propose their structures.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
This table should be populated with data from your own stability experiments.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Optimizing In Vitro Experiments with Novel Adenosine Analogs
Disclaimer: Information regarding the specific compound 8-Methylaminoadenosine is limited in publicly available scientific literature. The following guidelines are based on general principles for optimizing the in vitro use of novel or poorly characterized chemical compounds, with examples drawn from related adenosine derivatives. Researchers should always conduct their own dose-response and cytotoxicity studies to determine the optimal concentration for their specific cell type and experimental conditions.
Troubleshooting Guides
When optimizing the concentration of a new compound like this compound, researchers may encounter several common issues. This guide provides potential causes and solutions to troubleshoot these problems.
| Problem | Potential Cause | Suggested Solution |
| No observable effect at expected concentrations | - Compound instability in culture media.- Incorrect dosage calculation.- Low cell permeability.- Insufficient incubation time.- Cell line is not sensitive to the compound's mechanism of action. | - Test compound stability in media over time using methods like HPLC.- Double-check all calculations and stock solution concentrations.- Use permeabilization agents (with appropriate controls) or investigate alternative delivery methods.- Perform a time-course experiment to determine optimal incubation time.- Screen a panel of cell lines to find a sensitive model. |
| High cell death or cytotoxicity | - The compound is cytotoxic at the tested concentrations.- Solvent toxicity (e.g., DMSO).- Contamination of the compound or culture. | - Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).- Test for mycoplasma and endotoxin contamination. |
| Inconsistent or variable results | - Inconsistent cell passage number or confluency.- Variability in compound preparation or storage.- Edge effects in multi-well plates. | - Use cells within a consistent passage number range and seed at a uniform density.- Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C).- Avoid using the outer wells of plates for treatment groups or fill them with sterile media/PBS to maintain humidity. |
| Precipitation of the compound in culture media | - Poor solubility of the compound at the desired concentration.- Interaction with media components. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute further in media.- Gently warm the media or sonicate the solution before adding it to the cells.- Test solubility in different types of culture media. |
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting concentration range for this compound?
A: Since specific data for this compound is scarce, a good starting point is to review the literature for related compounds. For example, various adenosine analogs have been studied in vitro at concentrations ranging from low micromolar (1-10 µM) to higher concentrations (50-500 µM)[1]. A broad dose-response experiment, for instance from 0.1 µM to 100 µM, is recommended to identify the optimal range for your specific assay.
Q2: What is the first experiment I should perform to optimize the concentration?
A: A cell viability or cytotoxicity assay is the most critical initial experiment. This will establish the concentration range that is non-toxic to your cells and help you select sub-lethal concentrations for functional assays. Assays like MTT, XTT, or LDH release are commonly used for this purpose.
Q3: How long should I incubate the cells with the compound?
A: The optimal incubation time is dependent on the biological question and the mechanism of action of the compound. For signaling pathway studies, short incubation times (e.g., 15 minutes to 6 hours) may be sufficient. For proliferation or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is the best way to determine the ideal duration.
Q4: How can I be sure the observed effect is due to the compound and not the solvent?
A: Always include a vehicle control group in your experiments. This group should be treated with the same volume of the solvent (e.g., DMSO) used to dissolve the compound as the highest concentration treatment group. This allows you to subtract any effects of the solvent itself.
Experimental Protocols
General Protocol for Determining Optimal Concentration using an MTT Assay
This protocol outlines a standard method for assessing cell viability to determine the non-toxic concentration range of a novel compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture media from a high-concentration stock solution. Also, prepare a 2X vehicle control.
-
Treatment: Remove the old media from the cells and add an equal volume of the 2X compound dilutions and the vehicle control. This will result in a 1X final concentration. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) if applicable.
Visualizations
Logical Workflow for Optimizing Compound Concentration
References
Technical Support Center: 8-Methylaminoadenosine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Methylaminoadenosine, a critical component in various research and drug development applications. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and well-established starting material is 8-bromoadenosine. This is due to the relatively straightforward nucleophilic aromatic substitution of the bromine atom at the C8 position of the purine ring.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the nucleophilic substitution to go to completion.
-
Degradation of starting material or product: Adenosine derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or extreme pH can lead to degradation.
-
Suboptimal solvent: The choice of solvent is crucial. While alcohols like methanol or ethanol are commonly used, the solubility of 8-bromoadenosine and the reactivity of methylamine can be influenced by the solvent system.
-
Issues with methylamine: The concentration and quality of the methylamine solution are important. Anhydrous conditions are often preferred to minimize side reactions.
-
Inefficient purification: Product loss during work-up and purification steps can significantly impact the final yield.
Q3: My final product is impure. What are the likely contaminants?
A3: Common impurities include:
-
Unreacted 8-bromoadenosine: If the reaction does not go to completion, the starting material will contaminate the final product.
-
Side-products from degradation: As mentioned, degradation of the adenosine core can lead to various impurities.
-
Dialkylated products: Although less common, it is possible for the exocyclic N6-amino group to also react with methylamine under certain conditions, leading to N6,8-bis(methylamino)adenosine.
-
Residual solvent: Incomplete removal of the reaction solvent or solvents used during purification.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would typically be a mixture of dichloromethane and methanol. By spotting the reaction mixture alongside the starting material (8-bromoadenosine), the consumption of the starting material and the formation of the more polar product can be visualized.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive methylamine solution. | Use a fresh, unopened solution of methylamine in a suitable solvent (e.g., ethanol or THF). Ensure the concentration is accurate. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC. Be cautious of potential degradation at excessively high temperatures. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor the consumption of the starting material. | |
| Presence of significant unreacted 8-bromoadenosine | Insufficient excess of methylamine. | Increase the molar excess of methylamine relative to 8-bromoadenosine. A 5-10 fold excess is a reasonable starting point. |
| Poor solubility of 8-bromoadenosine. | Consider using a co-solvent like DMF or DMSO to improve the solubility of the starting material, but be mindful of potential difficulties in removal during work-up. | |
| Formation of multiple spots on TLC (potential side products) | Reaction temperature is too high, causing degradation. | Reduce the reaction temperature and prolong the reaction time. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Difficulty in purifying the final product | Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane with an increasing percentage of methanol) may be necessary. |
| Product is insoluble in the chosen crystallization solvent. | Experiment with different solvent systems for crystallization. Mixtures of methanol, ethanol, and water are often good starting points for nucleosides. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 8-bromoadenosine.
Materials:
-
8-bromoadenosine
-
Methylamine solution (e.g., 33 wt. % in absolute ethanol)[1]
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve 8-bromoadenosine in a suitable solvent such as methanol or ethanol.
-
Addition of Methylamine: Add a significant molar excess (e.g., 5-10 equivalents) of methylamine solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 60-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of 8-bromoadenosine), allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Characterization: The pure fractions, as identified by TLC, are combined and the solvent is evaporated. The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Reported Value/Range | Notes |
| Molecular Weight of 8-bromoadenosine | 346.14 g/mol [2] | Starting material. |
| Molecular Weight of this compound | ~296.29 g/mol | Calculated. |
| Typical Reaction Temperature | 60 - 100°C | Dependent on solvent and pressure vessel. |
| Typical Reaction Time | 12 - 48 hours | Highly dependent on temperature and substrate concentration. |
| Typical Yield | 60 - 85% | Varies based on reaction scale and purification efficiency. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
avoiding degradation of 8-Methylaminoadenosine during storage
Welcome to the technical support center for 8-Methylaminoadenosine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored as a dry solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, aliquots of a stock solution can be stored at -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][2]
Q2: Can I store this compound in a solution? If so, what is the recommended solvent and pH?
While storing this compound as a dry powder is ideal, solutions are often necessary for experiments. For aqueous solutions, it is crucial to use nuclease-free water.[1] The stability of modified nucleosides in solution is temperature-dependent, with lower temperatures significantly slowing degradation.[3] Based on general knowledge of purine chemistry, a slightly acidic buffer (e.g., pH 5.0-6.5) may help to minimize potential degradation pathways such as oxidation. Buffers such as 10 mM Tris-HCl at a pH of around 7.5 are also commonly used for dissolving oligonucleotides.[4] However, for some modified adenosines, alkaline pH can promote degradation through processes like the Dimroth rearrangement, so alkaline buffers should be used with caution.[5]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of adenosine and its derivatives, the following are potential degradation routes:
-
Oxidation: The C8 position of purines is susceptible to oxidation, which can lead to the formation of 8-oxo derivatives.[6] The presence of an amino group at this position could influence its susceptibility to oxidation.
-
Hydrolysis: The glycosidic bond between the ribose sugar and the purine base can be susceptible to hydrolysis, particularly under acidic conditions, leading to depurination.
-
Enzymatic Degradation: If contaminated with nucleases, the molecule can be enzymatically degraded. Ensuring a nuclease-free environment is critical.[1]
Q4: How can I assess the purity and integrity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating the parent compound from any degradation products. A reversed-phase C18 column is often suitable for analyzing nucleosides.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of this compound and help identify any degradation products by their mass-to-charge ratio.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information and help identify impurities.[10][11]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be due to the degradation of your this compound stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Check for Contamination: Ensure that all solutions and equipment used were nuclease-free.
-
Assess Purity: Analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of solid compound.
Issue 2: Observing extra peaks in HPLC analysis.
The presence of additional peaks in your HPLC chromatogram suggests the presence of impurities or degradation products.
Troubleshooting Steps:
-
Identify Potential Degradation Products: Use mass spectrometry to determine the molecular weights of the species corresponding to the extra peaks. This can provide clues about the degradation pathway.
-
Review Handling Procedures: Evaluate your experimental workflow for any steps that might induce degradation, such as prolonged exposure to harsh pH, high temperatures, or light.
-
Optimize Storage of Solutions: If you are storing the compound in solution, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound
| Storage Format | Temperature | Duration | Key Considerations |
| Dry Solid | -20°C or -80°C | Long-term | Protect from light and moisture. |
| Aqueous Solution | -80°C | Short-term | Use nuclease-free water and consider a slightly acidic buffer. Aliquot to avoid freeze-thaw cycles. |
| Ethanol Precipitate | -80°C | Long-term | A stable option for long-term storage of modified nucleosides.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)
-
HPLC system with UV detector
Method:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 0.2-0.5 mg/mL.[12]
-
Mobile Phase Preparation: A common mobile phase for nucleoside analysis is a gradient of acetonitrile in water with a modifier like 0.1% formic acid or 10 mM ammonium acetate, pH 5.[12]
-
HPLC Conditions:
-
Analysis: Run the sample and analyze the chromatogram for the presence of a single major peak corresponding to this compound. The appearance of other peaks indicates the presence of impurities or degradation products.
Protocol 2: Confirmation of Molecular Weight by Mass Spectrometry (MS)
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
LC-MS system (e.g., ESI-MS)
Method:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in a suitable solvent compatible with the mass spectrometer, such as 50% methanol in water with 0.1% formic acid.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected pseudomolecular ion [M+H]+ for this compound (C11H16N6O4) is m/z 297.1.
-
Analysis: Verify the presence of the expected molecular ion. If degradation is suspected, look for masses corresponding to potential degradation products (e.g., the product of depurination or oxidation).
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. sbc-hc-proxy.stanford.edu [sbc-hc-proxy.stanford.edu]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Hints and Tips - Microsynth AG - Microsynth - CH [microsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. | Semantic Scholar [semanticscholar.org]
- 9. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
potential off-target effects of 8-Methylaminoadenosine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 8-Methylaminoadenosine in cellular assays. Due to the limited publicly available data on the specific off-target effects of this compound, this guide emphasizes proactive characterization and provides a framework for identifying and mitigating potential unintended activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
A1: this compound is a modified purine nucleoside, a derivative of adenosine with a methyl group at the 8-position of the adenine base. Its primary characterized role is in the context of antibiotic resistance in bacteria, where it is a product of the Cfr methyltransferase, modifying ribosomal RNA to hinder antibiotic binding.
Q2: Are there known off-target effects of this compound in mammalian cellular assays?
A2: Currently, there is a lack of comprehensive, publicly available studies detailing the off-target effects of this compound in mammalian cellular assays. As an adenosine analog, it has the potential to interact with a variety of cellular components that recognize adenosine, ATP, or other related structures.[1][2][3][4][5] Researchers should therefore assume the possibility of off-target activities and perform validation experiments in their specific model system.
Q3: What are the potential, uncharacterized off-target pathways for an adenosine analog like this compound?
A3: Based on its chemical structure, potential off-target categories include, but are not limited to:
-
Kinases: The adenosine-like moiety could lead to competitive binding at the ATP-binding site of a wide range of protein kinases.
-
Adenosine Receptors: It may interact with the A1, A2A, A2B, and A3 adenosine receptors, which are G-protein coupled receptors involved in numerous signaling pathways.[4]
-
Other ATP-binding proteins: Many enzymes and proteins utilize ATP as a cofactor or substrate, and these could be potential off-targets.
-
RNA and DNA modifying enzymes: Given its nature as a modified nucleoside, it could potentially interfere with enzymes involved in nucleic acid metabolism.
Q4: How can I proactively assess the specificity of this compound in my experiments?
A4: It is highly recommended to perform a series of validation assays to characterize the activity of this compound in your system. These can include broad-spectrum kinase profiling, cellular thermal shift assays (CETSA) for target engagement, and comprehensive cell health and viability assays. Detailed protocols for these are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide is designed to help you diagnose and address unexpected results that may arise during your experiments with this compound.
Issue 1: I am observing a phenotype (e.g., decreased cell viability, altered signaling) that is inconsistent with the expected on-target effect of this compound.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition: this compound may be inhibiting one or more kinases critical for cell health or the signaling pathway under investigation. | 1. Perform a broad-spectrum in vitro kinase screen with this compound to identify potential off-target kinases. 2. If a specific off-target kinase is identified, use a more selective inhibitor for that kinase to see if it phenocopies the effect of this compound. 3. Perform a Western blot analysis of key phosphoproteins in pathways commonly associated with off-target kinase activity (e.g., MAPK/ERK, PI3K/Akt). |
| Activation or inhibition of adenosine receptors: The compound could be modulating adenosine receptor signaling, leading to widespread cellular effects.[4] | 1. Co-treat your cells with this compound and known antagonists for the A1, A2A, A2B, and A3 adenosine receptors. If the unexpected phenotype is rescued, it suggests adenosine receptor involvement. 2. Measure intracellular cAMP levels, as adenosine receptor activation is often coupled to changes in cAMP. |
| General cytotoxicity: The observed effect may be due to non-specific toxicity rather than a specific molecular interaction. | 1. Perform a dose-response curve for cell viability using multiple, mechanistically distinct assays (e.g., an ATP-based assay like CellTiter-Glo and a membrane integrity assay like LDH release). 2. Compare the concentration at which toxicity is observed to the concentration required for the desired on-target effect. A narrow therapeutic window may indicate off-target toxicity. |
| Compound Instability or Degradation: The compound may be breaking down into a more active or toxic species in your cell culture media. | 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using LC-MS. |
Issue 2: My results with this compound are not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Health: The expression of potential off-targets can vary with cell passage number and overall cell health. | 1. Standardize the cell passage number used for all experiments. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent cell seeding densities and growth conditions. |
| Variability in Compound Preparation: Inconsistent preparation of this compound stock solutions can lead to dosing errors. | 1. Prepare large, single batches of stock solutions and store them in aliquots at -80°C. 2. Verify the concentration of your stock solution spectrophotometrically or by another quantitative method. |
| Edge Effects in Multi-well Plates: Evaporation and temperature gradients in the outer wells of multi-well plates can lead to variability. | 1. Do not use the outer wells of your plates for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. 2. Ensure plates are incubated in a humidified incubator. |
Quantitative Data Presentation
Given the limited data on this compound, we provide the following table templates for you to populate with your own validation data.
Table 1: Example Kinase Profiling Results for this compound at 1 µM
| Kinase Family | Kinase Target | % Inhibition |
| TK | EGFR | Your Data |
| TK | SRC | Your Data |
| CMGC | CDK2 | Your Data |
| AGC | AKT1 | Your Data |
| ... | ... | Your Data |
Table 2: Example Cellular Viability Data (IC50 Values)
| Cell Line | Assay Type | This compound IC50 (µM) |
| Your Cell Line 1 | CellTiter-Glo | Your Data |
| Your Cell Line 1 | LDH Release | Your Data |
| Your Cell Line 2 | CellTiter-Glo | Your Data |
| Your Cell Line 2 | LDH Release | Your Data |
Experimental Protocols
1. In Vitro Kinase Profiling
This protocol provides a general framework for assessing the interaction of this compound with a panel of purified kinases.
-
Principle: A luminescent ADP detection platform is used to measure the activity of a large panel of kinases in the presence of a test compound.[6] Inhibition of kinase activity results in a decrease in the luminescent signal.
-
Materials:
-
Kinase panel (e.g., Promega Kinase Enzyme Systems or similar)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
This compound
-
Appropriate kinase substrates and buffers
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a dilution series of this compound in the appropriate kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each concentration of this compound.
-
2. Cellular Thermal Shift Assay (CETSA®)
This protocol is for assessing the direct binding of this compound to its intended target and potential off-targets in intact cells.[7][8][9]
-
Principle: Ligand binding can stabilize a protein against thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. An increase in the melting temperature of a protein in the presence of a compound indicates target engagement.
-
Materials:
-
Cultured cells of interest
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and a control protein
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and analyze the protein levels by Western blotting using an antibody against your target of interest.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve in the presence of this compound indicates target engagement.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: A simplified diagram of a potential off-target pathway for this compound via adenosine receptors.
References
- 1. Adenosine-related small molecules show utility of recall antigen assay to screen compounds for off-target effects on memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. researchgate.net [researchgate.net]
optimizing incubation time for 8-Methylaminoadenosine treatment
Welcome to the Technical Support Center for 8-Methylaminoadenosine treatment. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound, more commonly referred to as 8-methyladenosine (m8A), is a post-transcriptional modification of RNA. In bacteria, the primary characterized role of m8A is in conferring antibiotic resistance. The enzyme Cfr, a radical SAM methyltransferase, catalyzes the methylation of adenosine at position 2503 (A2503) of the 23S rRNA. This modification is believed to cause a direct steric hindrance to the binding of antibiotics to the ribosome's peptidyl transferase center, thus blocking their action[1]. While less studied than other modifications like N6-methyladenosine (m6A), its presence on rRNA suggests a critical role in ribosomal function.
Q2: How does this compound differ from N6-methyladenosine (m6A)?
A2: Both are methylated forms of adenosine found in RNA, but they differ in the position of the methyl group and their known biological roles.
-
This compound (m8A): Methylation occurs at the C8 position of the adenine base. Its primary known function is altering ribosomal structure to cause antibiotic resistance[1].
-
N6-methyladenosine (m6A): Methylation occurs at the N6 position. It is the most abundant internal modification on eukaryotic mRNA and is a dynamic, reversible process regulated by "writer" (methyltransferase) proteins like METTL3/14, "eraser" (demethylase) proteins like FTO and ALKBH5, and "reader" proteins that mediate its downstream effects[2][3][4]. m6A modification plays a crucial role in regulating mRNA splicing, stability, translation, and localization, thereby affecting numerous biological processes, including cancer progression and immune responses[3][5][6].
Q3: What is the first step in designing an experiment with this compound?
A3: The first step is to thoroughly understand the compound's properties[7]. This includes its solubility, stability in powder and solution form, and its known or hypothesized cellular target. For this compound, given its role in modifying rRNA, the primary endpoints might involve protein synthesis, ribosomal function, or bacterial resistance. For novel adenosine analogs, a literature search for similar compounds is critical to establish a starting point for concentration and incubation time[7].
Q4: Why is optimizing incubation time so important?
A4: Optimizing incubation time is crucial because cellular responses to a compound can be highly dynamic.
-
Short incubations may not provide enough time for the compound to engage its target and elicit a measurable downstream effect.
-
Long incubations can lead to secondary effects, compound degradation, or cytotoxicity that masks the primary mechanism of action.
-
Different outcomes can occur at different time points. For example, a drug might cause a cytostatic effect (growth inhibition) at 24 hours but lead to apoptosis (cell death) by 72 hours[8]. A time-course experiment is the only way to capture this dynamic response.
Guide to Optimizing Incubation Time
Optimizing the incubation time for this compound or any novel compound requires a systematic approach. A time-course experiment is fundamental to determining the optimal duration of treatment.
Experimental Workflow for Optimization
The following diagram illustrates a standard workflow for determining the optimal incubation time for a new compound.
Caption: Workflow for optimizing drug incubation time.
Quantitative Data Summary: Example Time-Course Study
The table below presents hypothetical data from a preliminary time-course experiment to find the optimal incubation time for a compound targeting cell viability. The goal is to identify the earliest time point with a significant effect.
| Incubation Time (Hours) | Cell Viability (% of Vehicle Control) | Standard Deviation | p-value (vs. Vehicle) | Notes |
| 0 (Vehicle) | 100% | 4.5 | - | Baseline control. |
| 6 | 98% | 5.1 | > 0.05 | No significant effect. |
| 12 | 91% | 6.2 | > 0.05 | Slight, non-significant decrease. |
| 24 | 75% | 7.0 | < 0.05 | Significant cytostatic/cytotoxic effect. |
| 48 | 52% | 8.5 | < 0.01 | Strong effect observed. |
| 72 | 35% | 9.1 | < 0.001 | Maximum effect, potential for secondary effects. |
Based on this data, 24h and 48h are promising time points for further dose-response studies and mechanistic assays.
Troubleshooting Guide
Q5: I am not observing any effect with this compound treatment. What should I do?
A5: A lack of effect can stem from several factors. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting decision tree for no observed effect.
Q6: My cells show excessive death even at short incubation times. How can I fix this?
A6: High toxicity can obscure the intended biological effect.
-
Reduce Concentration: The most common cause is a concentration that is too high. Perform a dose-response experiment with a wider range of lower concentrations (e.g., nanomolar to low micromolar).
-
Shorten Incubation Time: Test very short time points (e.g., 1, 2, 4, and 8 hours) to see if you can capture a mechanistic change before widespread cell death occurs.
-
Check the Vehicle: Ensure the solvent (e.g., DMSO) concentration is not toxic to your cells. Always run a vehicle-only control[7].
-
Consider the Mechanism: If the compound is cytostatic, assays that measure metabolic activity (like MTT) may be misinterpreted as cell death. Consider direct cell counting or assays for apoptosis (e.g., Caspase-3 cleavage) to distinguish between cytostatic and cytotoxic effects[8].
Appendices
Appendix A: Key Signaling Pathway
While the direct signaling pathway for m8A in eukaryotes is not well-defined, the machinery for the related m6A modification is well-characterized and serves as a paradigm for dynamic RNA methylation.
Caption: Simplified N6-methyladenosine (m6A) regulatory pathway.
Appendix B: Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT)
This protocol outlines a standard procedure for determining the effect of a compound on cell viability over time.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Also prepare a 2X vehicle control solution (e.g., medium with the same final concentration of DMSO).
-
Treatment:
-
For a staggered time course (harvesting all plates at once), add the compound at different start times (e.g., add to plate 1 at T-72h, plate 2 at T-48h, etc.)[9].
-
For a parallel time course, treat all plates simultaneously and harvest each plate at its designated time point (e.g., 24h, 48h, 72h).
-
-
Incubation: At each time point, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells for each time point to calculate the percent viability.
Protocol 2: Western Blot for Target Protein Modulation
This protocol is for assessing changes in the expression or phosphorylation of a target protein over time.
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Treat with the desired concentration of this compound and vehicle for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) from the same lane. Compare protein levels at each time point to the vehicle control.
References
- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Findings in N6‐Methyladenosine Modification and Significance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. N6-methyladenosine contributes to cellular phenotype in a genetically-defined model of breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Methylaminoadenosine
Welcome to the technical support center for the purification of 8-Methylaminoadenosine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process. The following information is curated to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: Based on methodologies for structurally similar 8-substituted adenosine analogs, the most common purification techniques are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, and silica gel column chromatography. The choice between these methods often depends on the scale of the purification and the physicochemical properties of the impurities.
Q2: What are typical impurities encountered during the synthesis of this compound?
A2: While specific impurities for this compound synthesis are not extensively documented, common impurities in the synthesis of related nucleoside analogs can include:
-
Unreacted starting materials (e.g., 8-bromoadenosine).
-
Reagents used in the synthesis.
-
Side-products from incomplete reactions or side reactions involving the protecting groups.
-
Di- and tri-substituted products.
-
Degradation products formed during the reaction or workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment is typically performed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify impurities.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product Degradation: 8-substituted adenosine analogs can be sensitive to acidic or basic conditions. | - Maintain a neutral pH during purification and workup. - Use buffered mobile phases for HPLC. - Perform purification steps at lower temperatures if the compound is thermally labile. |
| Incomplete Elution: The compound may be strongly retained on the stationary phase. | - For reverse-phase HPLC, increase the percentage of the organic solvent in the mobile phase. - For silica gel chromatography, use a more polar solvent system. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Secondary Interactions: The amino group in this compound can interact with residual silanols on the silica-based column. | - Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). - Use a column with end-capping or a different stationary phase (e.g., polymer-based). |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or the concentration of the sample. | |
| Co-elution of Impurities | Similar Polarity: Impurities may have similar retention characteristics to the product. | - Optimize the chromatographic conditions. For HPLC, try a different mobile phase composition, gradient slope, or stationary phase. - For column chromatography, use a shallower solvent gradient. |
| Product Instability on Silica Gel | Acidic Nature of Silica: The slightly acidic nature of silica gel can cause degradation of acid-sensitive compounds. | - Deactivate the silica gel by treating it with a base, such as triethylamine, before use. - Consider using an alternative stationary phase like alumina or a bonded-phase silica. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase. b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the HPLC system. d. Collect fractions corresponding to the product peak. e. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
mitigating cytotoxicity of 8-Methylaminoadenosine in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential cytotoxicity of 8-Methylaminoadenosine in long-term studies. The information is based on the known mechanisms of action of adenosine analogs and general principles of in vitro toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound?
A1: While specific data for this compound is limited, the cytotoxicity of adenosine analogs can be multifactorial. Potential mechanisms include the activation of adenosine receptors, leading to downstream signaling cascades that can induce apoptosis.[1][2] Additionally, effects on cellular metabolism, such as pyrimidine starvation or alterations in the S-adenosylmethionine/S-adenosylhomocysteine ratio, have been implicated in the cytotoxic effects of adenosine compounds.[1]
Q2: How can I assess the cytotoxicity of this compound in my long-term cell culture experiments?
A2: A multi-parametric approach is recommended to accurately assess cytotoxicity. Combining viability assays that measure metabolic activity (e.g., MTT, MTS) with assays that measure membrane integrity (e.g., LDH release, trypan blue exclusion) can provide a more complete picture of cellular health.[3] For long-term studies, it is crucial to perform these assays at multiple time points to understand the kinetics of any cytotoxic effects.
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in long-term studies?
A3: Several strategies can be employed to minimize cytotoxicity in long-term cell culture. These include optimizing the compound concentration, using a lower, effective concentration, and considering intermittent dosing schedules. Additionally, ensuring optimal cell culture conditions, such as media composition and cell density, can enhance cell resilience. Co-treatment with cytoprotective agents, if appropriate for the experimental context, can also be explored.
Q4: My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) even at low concentrations of this compound. What should I do?
A4: First, confirm that the observed effects are due to the compound and not other factors like contamination or suboptimal culture conditions.[4] If the cytotoxicity is confirmed, consider performing a dose-response study to identify a sub-toxic concentration. It may also be beneficial to investigate the specific mechanism of cytotoxicity to devise a targeted mitigation strategy.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. If observed, consider using a different solvent or reducing the final concentration. |
| Interference with Assay Reagents | Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Different Cellular Processes Measured | Understand the principle of each assay. For example, an MTT assay measures metabolic activity, which may be inhibited before loss of membrane integrity (measured by LDH assay). |
| Timing of Assay | The kinetics of different cytotoxic events can vary. Perform a time-course experiment to determine the optimal endpoint for each assay. |
| Cell Type Specific Responses | Different cell lines may exhibit different sensitivities and cytotoxic responses to the same compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Measuring Membrane Integrity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the manufacturer's protocol.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
References
Technical Support Center: Ensuring the Purity of Synthesized 8-Methylaminoadenosine
For researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylaminoadenosine, ensuring the purity of the final compound is paramount for reliable experimental outcomes and preclinical development. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during the synthesis and purification of this important nucleoside analog.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during the synthesis and purification of this compound.
Synthesis Phase
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Verify reaction temperature: Ensure the reaction is maintained at the optimal temperature. For the substitution of 8-bromoadenosine with methylamine, a temperature of 70-80 °C is typically required. - Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, extend it in increments of 2-4 hours. - Check the quality of reagents: Ensure that 8-bromoadenosine is of high purity and that the methylamine solution has not degraded. Use a fresh bottle of methylamine if necessary. |
| Degradation of starting material or product | - Control the temperature: Avoid excessive heating, as it can lead to the degradation of the adenosine core. - Use an inert atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Issues with the solvent | - Ensure anhydrous conditions if required by the specific protocol: While aqueous methylamine is often used, some protocols might specify an organic solvent. In such cases, ensure the solvent is appropriately dried. - Solvent choice: Ethanol or a mixture of ethanol and water is a common solvent for this reaction. Ensure the chosen solvent is appropriate for the specific methylamine reagent used (e.g., aqueous solution vs. gas). |
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities
| Potential Cause | Recommended Solution |
| Unreacted 8-bromoadenosine | - Drive the reaction to completion: See solutions for "Incomplete reaction" above. - Purification: Unreacted 8-bromoadenosine can typically be removed by column chromatography or recrystallization. |
| Formation of di-substituted or other byproducts | - Control stoichiometry: Use a moderate excess of methylamine to favor the mono-substitution product. A large excess may increase the chance of side reactions. - Optimize reaction temperature and time: Harsher conditions (higher temperature, longer time) can promote the formation of byproducts. |
| Degradation products | - Milder reaction conditions: If degradation is suspected, try lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed. |
Purification Phase
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Potential Cause | Recommended Solution |
| Poor separation of product and impurities | - Optimize the solvent system: A common mobile phase for silica gel chromatography of nucleosides is a gradient of methanol in dichloromethane or chloroform. Start with a low percentage of methanol and gradually increase it. - Use a different stationary phase: If silica gel does not provide adequate separation, consider using reversed-phase (C18) silica gel. |
| Product is not eluting from the column | - Increase the polarity of the mobile phase: Gradually increase the percentage of methanol in the eluent. Adding a small amount of ammonium hydroxide to the mobile phase can sometimes help in eluting polar, basic compounds. |
Problem 4: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Product is too soluble in the recrystallization solvent | - Choose a different solvent or solvent system: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, mixtures of ethanol and water or methanol and water can be effective. - Use a minimal amount of hot solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure supersaturation upon cooling. |
| Precipitation is too rapid, trapping impurities | - Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and straightforward method for synthesizing this compound is through the nucleophilic aromatic substitution of 8-bromoadenosine with methylamine.
Q2: What are the most common impurities to look for?
The most common impurities include unreacted 8-bromoadenosine and potentially over-alkylated products, although the latter is less common under controlled conditions. Degradation of the ribose ring or cleavage of the glycosidic bond can also occur under harsh conditions.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored as a solid in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C is recommended.
Experimental Protocols
Synthesis of this compound from 8-Bromoadenosine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
8-bromoadenosine
-
Aqueous methylamine (40% w/v)
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane and methanol)
Procedure:
-
In a sealed tube, dissolve 8-bromoadenosine in a minimal amount of ethanol.
-
Add an excess (typically 5-10 equivalents) of aqueous methylamine solution.
-
Seal the tube tightly and heat the reaction mixture at 70-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the reaction is complete (disappearance of the 8-bromoadenosine spot), cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% methanol).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
B: Acetonitrile or Methanol with 0.1% TFA or formic acid
Method:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Gradient | 5% to 95% B over 20 minutes |
Troubleshooting HPLC Analysis:
| Problem | Potential Cause | Recommended Solution |
| Peak tailing | - Column degradation: The silica-based C18 column may degrade under highly aqueous or high pH conditions. - Secondary interactions: The basic nature of the analyte can interact with residual silanol groups on the column. | - Use a column with end-capping. - Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase. - Ensure the mobile phase pH is appropriate for the column. |
| Poor resolution | - Inappropriate mobile phase: The gradient may be too steep, or the organic solvent may not be optimal. | - Optimize the gradient slope. - Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Ghost peaks | - Contamination in the mobile phase, injector, or column. | - Use fresh, high-purity solvents. - Flush the injector and column thoroughly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Proton | Expected Chemical Shift Range |
| H-2 | ~8.1-8.3 |
| H-6 (NH₂) | ~7.0-7.3 (broad singlet) |
| H-1' | ~5.8-6.0 |
| H-2', H-3', H-4', H-5' | ~3.5-4.6 |
| N⁸-CH₃ | ~3.0-3.3 (singlet) |
| Ribose OH | Variable, broad signals |
Troubleshooting NMR Analysis:
| Problem | Potential Cause | Recommended Solution |
| Broad peaks | - Presence of paramagnetic impurities. - Compound aggregation. | - Filter the sample. - Acquire the spectrum at a higher temperature. |
| Unexpected peaks | - Presence of impurities (e.g., starting material, byproducts, solvent residue). | - Compare the spectrum to that of the starting material (8-bromoadenosine). - Analyze the integration of the peaks to quantify impurities. - Purify the sample further if necessary. |
| Absence of expected peaks | - Proton exchange with the solvent (e.g., NH and OH protons). | - This is common for exchangeable protons in DMSO-d₆. The broadness or absence of these peaks is not necessarily indicative of an issue. |
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Logical flow for troubleshooting issues in this compound synthesis.
Validation & Comparative
A Comparative Guide to the Biological Activities of 8-Methylaminoadenosine and 8-Bromoadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two adenosine analogs: 8-Methylaminoadenosine and 8-bromoadenosine. While both are modified purine nucleosides, their substitutions at the 8-position of the adenine ring confer distinct biological functions, influencing different cellular pathways and holding potential for diverse therapeutic applications. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and provides detailed experimental protocols for the cited assays.
Overview of Compounds
This compound is an adenosine derivative with a methylamino group at the 8th position of the purine ring. Its biological activity has been primarily explored in the context of its incorporation into synthetic oligonucleotides, particularly 2',5'-oligoadenylate (2-5A) analogues, which are involved in the antiviral and antiproliferative response mediated by RNase L.
8-Bromoadenosine , and more commonly its cyclic monophosphate form (8-Br-cAMP), is a well-characterized adenosine analog featuring a bromine atom at the 8-position. It is widely used as a cell-permeable activator of cyclic AMP-dependent protein kinase (PKA) and is known for its resistance to hydrolysis by phosphodiesterases, making it a potent tool for studying cAMP-mediated signaling pathways. Its effects on cell proliferation, differentiation, and apoptosis have been extensively documented.[1][2]
Comparative Biological Activity
The primary distinction in the biological activity of these two compounds lies in their principal mechanisms of action. 8-Bromoadenosine, particularly as 8-Br-cAMP, directly engages the cAMP signaling pathway by activating PKA. In contrast, the known biological effects of this compound are largely indirect, manifested when it is part of a larger molecule like a 2-5A analog, which then activates the RNase L pathway.
Table 1: Summary of Biological Activities
| Feature | This compound | 8-Bromoadenosine (as 8-Br-cAMP) |
| Primary Mechanism of Action | Activation of RNase L (as a component of 2-5A analogs)[1] | Activation of Protein Kinase A (PKA)[2] |
| Signaling Pathway | Interferon-inducible 2-5A/RNase L pathway[1] | cAMP signaling pathway[3] |
| Cell Proliferation | Inhibition (as part of 2-5A analogs)[1] | Generally inhibits proliferation, but can be cell-type dependent[4][5] |
| Apoptosis | Can induce apoptosis (inferred from RNase L activation) | Induces apoptosis in various cell lines[4][6] |
| Differentiation | Not well-characterized | Induces differentiation[4] |
| Key Cellular Effects | Inhibition of translation[1] | Regulation of gene expression, metabolism, and cell cycle |
Quantitative Data Comparison
Direct quantitative comparisons of the two molecules are limited due to the different assays in which they are typically evaluated. However, data on their respective primary activities are available.
Table 2: Quantitative Measures of Biological Activity
| Compound | Assay | Target | Value | Reference |
| This compound (in a 2-5A analog) | RNase L Activation Assay | RNase L | Several times more effective than 2-5A | [1] |
| 8-Bromoadenosine (as 8-Br-cAMP) | Kinase Activity Assay | Protein Kinase A | Potent Activator | [2] |
| 8-Bromoadenosine (as 8-Br-cAMP) | Calcium-mediated pathway inhibition | Undisclosed | IC₅₀ = 0.84 mM | [5] |
Signaling Pathways and Mechanisms of Action
8-Bromoadenosine: Activation of the PKA Pathway
8-Br-cAMP mimics the action of endogenous cyclic AMP (cAMP) but with greater stability. It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, leading to widespread changes in cellular processes.
Caption: PKA signaling pathway activated by 8-Br-cAMP.
This compound: Role in the 2-5A/RNase L Pathway
When incorporated into 2-5A analogs, 8-methyladenosine can enhance the binding and activation of RNase L. Activated RNase L is an endoribonuclease that degrades viral and cellular single-stranded RNA, leading to an inhibition of protein synthesis and induction of an antiviral state or apoptosis.
Caption: 2-5A/RNase L pathway involving this compound.
Experimental Protocols
Kinase Activity Assay (for 8-Bromoadenosine)
This protocol describes a general method for assessing the activation of PKA by 8-Br-cAMP using a non-radioactive, coupled-enzyme assay.
Materials:
-
Purified Protein Kinase A (PKA)
-
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP)
-
ATP
-
PKA-specific peptide substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
Set up kinase reactions in the 96-well plate. For each reaction, add:
-
PKA enzyme (concentration to be optimized)
-
PKA peptide substrate (e.g., 100 µM Kemptide)
-
Varying concentrations of 8-Br-cAMP (e.g., 0.1 µM to 100 µM) or control (buffer only).
-
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the PKA activity.
Caption: Workflow for a PKA activity assay.
Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of the compounds on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound and 8-Bromoadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plate
-
Spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and 8-Bromoadenosine in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or control medium.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V staining.
Materials:
-
Cells treated with this compound or 8-Bromoadenosine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the compounds for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound and 8-bromoadenosine exhibit distinct biological activities due to their different chemical modifications. 8-Bromoadenosine is a potent and direct activator of the ubiquitous PKA signaling pathway, with well-documented effects on cell fate. In contrast, the biological impact of this compound is primarily observed when it is incorporated into larger molecules that modulate the more specific 2-5A/RNase L pathway. This fundamental difference in their mechanism of action suggests they are suited for different research and therapeutic contexts. Further research is warranted to explore the broader biological effects of this compound as a standalone molecule to enable a more direct and comprehensive comparison.
References
- 1. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Cl-adenosine mediated cytotoxicity and sensitization of T-lymphoblastic leukemia cells to TNFalpha-induced apoptosis is via inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 8-Methylaminoadenosine's Inhibitory Effect on Phosphodiesterase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a framework for evaluating the inhibitory potential of 8-Methylaminoadenosine against phosphodiesterase (PDE) enzymes. Due to a lack of readily available public data on its specific inhibitory concentration, this document focuses on providing the necessary context, comparative data with known inhibitors, and detailed experimental protocols to enable its validation.
The Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases are a critical superfamily of enzymes that regulate intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] This enzymatic degradation terminates the signaling cascades initiated by these cyclic nucleotides, which are involved in a vast array of physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission.[4][5] Consequently, the inhibition of specific PDEs has become a major therapeutic strategy for various diseases.[3][6]
This compound in the Context of PDE Inhibition
While direct studies quantifying the inhibitory effect of this compound on phosphodiesterase are not prevalent in the reviewed literature, research on structurally related compounds suggests potential activity. A study on various 8-substituted adenosine 3',5'-monophosphate derivatives demonstrated that these molecules can competitively inhibit high Km phosphodiesterase from hog brain cortex.[7] Specifically, the inhibitory activity (Ki value) of 8-substituted alkylaminoadenosine 3',5'-monophosphates was found to be dependent on the length of the alkyl chain.[7] This provides a strong rationale for investigating this compound as a potential PDE inhibitor.
Comparative Data of Known PDE Inhibitors
To provide a benchmark for validation studies, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized PDE inhibitors against different PDE families. A lower IC50 value indicates higher potency.
| Compound | PDE Family Targeted | IC50 |
| Sildenafil | PDE5 | 5.22 nM |
| Vardenafil | PDE5 | 0.7 nM |
| Tadalafil | PDE5 | ~2 nM[8] |
| Avanafil | PDE5 | 5.2 nM |
| Icariin | PDE5 | 0.432 µM |
| IBMX (Isobutylmethylxanthine) | Non-selective (PDE3, 4, 5) | 6.5 µM (PDE3), 26.3 µM (PDE4), 31.7 µM (PDE5) |
| Luteolin | Non-selective (PDE1-5) | 15.0 µM (PDE1), 6.4 µM (PDE2), 13.9 µM (PDE3), 11.1 µM (PDE4), 9.5 µM (PDE5) |
Experimental Protocol for Phosphodiesterase Inhibition Assay
To determine the IC50 value of this compound, a robust and reproducible experimental protocol is essential. The following outlines a common method for assessing PDE inhibition.
Objective: To quantify the inhibitory effect of this compound on the activity of a specific phosphodiesterase isozyme.
Principle: This assay measures the amount of cAMP or cGMP hydrolyzed by a PDE enzyme in the presence and absence of an inhibitor. The remaining cyclic nucleotide is then used in a subsequent reaction to generate a detectable signal, often luminescence or a colorimetric product.
Materials:
-
Purified phosphodiesterase enzyme (e.g., PDE4, PDE5)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2)
-
PDE inhibitor (for control, e.g., IBMX)
-
Detection reagents (e.g., PDE-Glo™ Assay kit from Promega)
-
Multi-well plates (e.g., 384-well or 1536-well)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Enzyme Reaction:
-
Dispense the purified PDE enzyme diluted in assay buffer into the wells of the microplate.
-
Add the diluted this compound or control inhibitor to the respective wells.
-
Allow for a brief pre-incubation period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection:
-
Stop the enzymatic reaction by adding a termination buffer, which typically contains a potent non-selective PDE inhibitor like IBMX.[9][10]
-
Add the detection solution as per the manufacturer's instructions. For instance, in the PDE-Glo™ assay, this solution contains ATP and protein kinase A (PKA). The remaining cAMP will activate PKA, leading to the depletion of ATP.[9]
-
Finally, add a reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP.[10]
-
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Pathway and Process
To better understand the context of this research, the following diagrams illustrate the phosphodiesterase signaling pathway and a generalized workflow for the inhibition assay.
Caption: Role of phosphodiesterase in cyclic nucleotide signaling.
Caption: A generalized workflow for a phosphodiesterase inhibition assay.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 8-substituted adenosine 3',5'-monophosphate derivatives on high Km phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Comparative Analysis of 8-Substituted Adenosine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-substituted adenosine analogs, supported by experimental data. This analysis focuses on the structure-activity relationships (SAR) of these compounds and their differential effects on adenosine receptor subtypes.
Adenosine, a ubiquitous endogenous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of selective agonists and antagonists for these receptors is a key area of research for treating a variety of pathological conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1][2] Substitution at the C8 position of the adenosine scaffold has proven to be a critical modification for modulating the affinity and efficacy of these analogs at the different adenosine receptor subtypes.[3][4]
Quantitative Comparison of 8-Substituted Adenosine Analogs
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50/EC50) of a selection of 8-substituted adenosine analogs and related compounds at human adenosine receptor subtypes. This data, compiled from various studies, highlights the impact of the C8-substituent on receptor selectivity and activity.
| Compound/Analog | 8-Substituent | Receptor Subtype | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| 8-bromo-2-(1-octyn-1-yl)-N9-propargyladenine | Bromo | A2A | Low nM range | [3] | ||
| ANR 94 | Furyl | A2A | 46 | [5] | ||
| Compound 12d | (6-chloro-2-fluoro-3-methoxybenzyl)amino | A2A | 68.5 | [6] | ||
| Compound 12h | (2-chlorobenzyl)amino | A2A | 71.1 | [6] | ||
| Compound 14q (Xanthine derivative) | Varies | A2B | 7.57 (pKi) | [7] | ||
| Compound 7 | Boronic acid derivative | A3 | 444 | [8] | ||
| Compound 8 | Phenyl derivative | A3 | 33 | 54.3 | [8] | |
| Compound 15 | Boronic acid derivative | A3 | 437 | [8] | ||
| Compound 16 | Phenyl derivative | A3 | 9.2 | [8] | ||
| Compound 24 | Phenyl derivative | A3 | 6.4 | 10.4 | [8] | |
| 2-Chloro-N6-phenylethylAdo (15 ) | Chloro | A3 | 0.024 | 14 | [9][10] | |
| N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12 ) | Phenylethynyl | A3 | GI50 = 14 µM | [9][10] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor. The general protocol involves:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (a molecule with a radioactive isotope that binds to the receptor) and varying concentrations of the unlabeled test compound.
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Functional cAMP Assays
These assays measure the functional activity of a compound as either an agonist (activator) or antagonist (blocker) of the receptor. Since A2A and A2B receptors are Gs-coupled and their activation leads to an increase in intracellular cyclic adenosine monophosphate (camp), while A1 and A3 receptors are Gi-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP, this second messenger is a reliable indicator of receptor activation. A typical protocol is as follows:
-
Cell Culture: Cells expressing the adenosine receptor subtype of interest are cultured.
-
Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.[2][12]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Structure-Activity Relationship Insights
The data reveals several key SAR trends for 8-substituted adenosine analogs:
-
A2A Receptor Antagonists: The introduction of a halogen (e.g., bromo) or an aryl/heteroaryl group (e.g., furyl) at the 8-position can significantly enhance A2A antagonist activity, often resulting in compounds with low nanomolar IC50 values.[3][5] The nature of the substituent at the 9-position, such as a propargyl group, is also crucial for potent A2A antagonism.[3]
-
A3 Receptor Ligands: The 8-position is a key site for modulating A3 receptor affinity and efficacy. Phenyl substitutions at this position have been shown to yield potent A3 agonists.[8] Interestingly, subtle modifications at other positions, in combination with C8-substitutions, can switch a compound from an agonist to an antagonist.[9]
-
Selectivity: The substituent at the 8-position plays a pivotal role in determining the selectivity of the analog for the different adenosine receptor subtypes. For instance, certain 8-benzylaminoxanthine derivatives show high selectivity for the A2A receptor.[6]
Conclusion
The C8 position of the adenosine scaffold is a critical determinant of the pharmacological profile of adenosine analogs. By strategically modifying this position, researchers can develop potent and selective ligands for the A1, A2A, A2B, and A3 adenosine receptor subtypes. The data and experimental frameworks presented in this guide offer a valuable resource for the rational design and development of novel 8-substituted adenosine analogs with therapeutic potential. Further research focusing on the systematic exploration of diverse 8-substituents will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of truncated C2- or C8-substituted adenosine derivatives as dual acting A₂A and A₃ adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
On-Target Efficacy of 8-Methylaminoadenosine Analogs in Potentiating RNase L Activation
For Immediate Release
A comprehensive analysis of available research confirms the potent on-target effects of 8-methylaminoadenosine-modified 2',5'-oligoadenylate (2-5A) analogs in the activation of RNase L, a key enzyme in the host antiviral defense mechanism. These synthetic analogs demonstrate significantly enhanced stability and binding affinity to RNase L compared to the natural activator, 2-5A, leading to a more robust inhibition of protein synthesis. This guide provides a comparative overview of these effects, supported by experimental data, detailed methodologies, and pathway visualizations for researchers in drug development and molecular biology.
Enhanced Biological Activity of this compound 2-5A Analogs
The primary on-target effect of substituting adenosine with this compound in 2-5A analogs is the potentiation of RNase L activity. Research has shown that analogs featuring an 8-methyladenosine residue, particularly at the 2'-terminal position, exhibit a stronger binding affinity for RNase L.[1][2] This enhanced binding translates to a more effective activation of the enzyme, which then carries out its function of cleaving single-stranded RNA, ultimately leading to the inhibition of protein synthesis. Studies have reported that these modified analogs are several times more effective than unmodified 2-5A in this regard.[1][2]
One study has suggested that the introduction of 8-methyladenosine at the 2'-terminus of a 2-5A analog induces a significant shift in the binding site on RNase L.[3] This alteration in binding may account for the increased potency and stability observed with these compounds.
Comparative Analysis
| Feature | Native 2-5A | This compound 2-5A Analogs |
| Binding Affinity to RNase L | Standard | Increased[1][2] |
| Activation of RNase L | Effective | More Effective[1][2][3] |
| Inhibition of Translation | Potent | Several-fold more potent[1][2] |
| Stability (e.g., to phosphodiesterase) | Susceptible to degradation | Increased[1][2] |
Alternative Adenosine Analogs
The broader class of adenosine analogs encompasses a wide range of biological activities, targeting different cellular pathways. While not directly comparable to the RNase L-activating effects of this compound 2-5A analogs, these alternatives highlight the versatility of adenosine modification in drug design. For instance, other adenosine analogs have been developed as:
-
Methyltransferase Inhibitors: Targeting enzymes involved in DNA and protein methylation.
-
Adenosine Receptor Modulators: Acting as agonists or antagonists of adenosine receptors to elicit various physiological responses, including immunomodulation.
These alternative applications underscore the importance of specific modifications, such as the 8-methylamino group in the context of 2-5A, in directing the on-target effects of the resulting analog.
Experimental Methodologies
The following are generalized protocols based on methodologies described in the scientific literature for the synthesis and biological evaluation of this compound-substituted 2-5A analogs.
Synthesis of this compound-Substituted 2-5A Analogs
The synthesis of these analogs is typically achieved through a lead ion-catalyzed ligation reaction.[1] This multi-step process involves the chemical coupling of protected adenosine and this compound phosphoramidites, followed by deprotection and purification to yield the desired 2-5A analog. The 5'-monophosphates are subsequently converted to the biologically active 5'-triphosphates.
RNase L Binding and Activity Assays
1. RNase L Binding Assay: The relative binding affinity of the 2-5A analogs to RNase L can be determined through competitive binding assays. A radiolabeled 2-5A analog of high affinity is incubated with purified RNase L in the presence of varying concentrations of the unlabeled test analog (e.g., this compound-substituted 2-5A). The displacement of the radiolabeled probe is measured, allowing for the calculation of the relative binding affinity of the test compound.
2. RNase L Activation Assay (in vitro): The ability of the analogs to activate RNase L is assessed by measuring the cleavage of a synthetic RNA substrate.
-
Reaction Mixture: Purified recombinant RNase L is incubated with the 2-5A analog in a reaction buffer containing a fluorescently labeled RNA substrate.
-
Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period.
-
Analysis: The reaction products are analyzed by gel electrophoresis or using a fluorescence-based plate reader to quantify the extent of RNA cleavage. Increased cleavage compared to control reactions with native 2-5A indicates enhanced activation.
3. Inhibition of Translation Assay (cell-based): The ultimate biological effect of RNase L activation is measured by the inhibition of protein synthesis in a cell-free translation system (e.g., rabbit reticulocyte lysate).
-
System Components: The translation system is programmed with a reporter mRNA (e.g., luciferase mRNA).
-
Treatment: The system is treated with varying concentrations of the 2-5A analog.
-
Measurement: The amount of newly synthesized protein is quantified (e.g., by measuring luciferase activity). A decrease in protein synthesis compared to untreated controls reflects the activity of the 2-5A analog.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: On-target signaling pathway of this compound 2-5A analogs.
Caption: Workflow for evaluating this compound 2-5A analog efficacy.
References
- 1. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Introduction of 8-methyladenosine into 2', 5'-oligoadenylate (2-5A) 2'-terminus induces dramatic shift in binding site of RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methylaminoadenosine Derivatives Emerge as Potent Agents Against African Trypanosomiasis
A comparative analysis of adenosine analogues reveals the superior trypanocidal profile of 8-methylaminoadenosine derivatives, highlighting a promising avenue for the development of novel therapies against African trypanosomiasis, a fatal parasitic disease.
Researchers and drug development professionals are in a constant search for more effective and less toxic treatments for African trypanosomiasis, commonly known as sleeping sickness. A promising area of this research focuses on adenosine derivatives, which target biochemical pathways essential for the survival of the Trypanosoma parasite. Among these, this compound derivatives, particularly Genz-644131, have demonstrated remarkable efficacy, outperforming other adenosine analogues in both laboratory and preclinical studies.
Genz-644131, an 8-methyl analog of MDL-73811, exhibits significantly greater potency against Trypanosoma brucei, the causative agent of sleeping sickness. This enhanced activity is attributed to the presence of a methyl group on the 8th position of the purine ring, which confers favorable pharmacokinetic and biochemical properties.[1] The primary mechanism of action for both Genz-644131 and its parent compound is the inhibition of S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in the polyamine biosynthetic pathway of the parasite.[1] This pathway is vital for cell growth and proliferation, making it an attractive target for chemotherapy.
Superior In Vitro and In Vivo Efficacy
Comparative studies have consistently shown the superior performance of Genz-644131 over MDL-73811 and other adenosine derivatives. In vitro assays reveal that Genz-644131 possesses a significantly lower 50% inhibitory concentration (IC50) against various Trypanosoma strains, indicating higher potency. Furthermore, in vivo studies in mouse models of African trypanosomiasis have demonstrated the curative potential of Genz-644131 at lower doses compared to MDL-73811.[1]
While other adenosine derivatives, such as N6-substituted and 2-substituted analogues, have also shown trypanocidal activity, their potency is generally lower than that of the this compound derivatives. For instance, a library of 2,N6-disubstituted adenosine analogs showed that while some compounds with cyclopentylamino substitutions were active against T. b. rhodesiense, their IC50 values were in the micromolar range, whereas Genz-644131 exhibits nanomolar activity.[2][3][4][5] Similarly, cordycepin (3'-deoxyadenosine) and its analogues have demonstrated trypanocidal effects, but their in vivo efficacy is often hampered by rapid metabolic degradation, a challenge that appears to be overcome by the structural modifications in Genz-644131.[6][7][8]
Quantitative Comparison of Trypanocidal Activity
The following tables summarize the available quantitative data on the trypanocidal activity of this compound derivatives and other adenosine analogues against Trypanosoma brucei.
Table 1: In Vitro Trypanocidal Activity of Adenosine Derivatives against Trypanosoma brucei
| Compound | Trypanosoma Strain | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Genz-644131 | T. b. brucei Lab 110 EATRO | 0.0096 | [1] |
| T. b. rhodesiense KETRI 2002 | Not Reported | [1] | |
| T. b. rhodesiense KETRI 1992 | Not Reported | [1] | |
| MDL-73811 | T. b. brucei Lab 110 EATRO | 0.083 | [1] |
| T. b. rhodesiense KETRI 2002 | Not Reported | [1] | |
| T. b. rhodesiense KETRI 1992 | Not Reported | [1] | |
| 2,N6-Disubstituted Adenosine Analogs | |||
| 2-Cyclopentylamino-N6-cyclopentyladenosine (NA42) | T. b. rhodesiense | 0.40 | [3] |
| 2-Cyclopentylamino-N6-m-iodobenzyladenosine (NA52) | T. b. rhodesiense | 5.44 | [3] |
| Cordycepin Analogs | |||
| Cordycepin | T. b. brucei AnTat1.1 | 0.032 | [7] |
| 2-Fluorocordycepin | T. b. brucei | Not Reported | [6][8] |
Table 2: In Vivo Efficacy of Adenosine Derivatives in Mouse Models of African Trypanosomiasis
| Compound | Trypanosoma Strain | Dose | Route | Outcome | Reference |
| This compound Derivatives | |||||
| Genz-644131 | T. b. brucei Lab 110 EATRO | 1-5 mg/kg/day for 4 days | i.p. | Curative | [1] |
| T. b. rhodesiense KETRI 1992 | 50 mg/kg/day (BID) for 4 days | i.p. | 100% Cure | [1] | |
| T. b. rhodesiense KETRI 243 | 50 mg/kg (BID) for 4 days | i.p. | 40% Cure | [1] | |
| MDL-73811 | T. b. brucei | 50 mg/kg/day (QD or BID) | i.p. | Curative | [1] |
| Cordycepin Analogs | |||||
| Cordycepin derivative 110 | T. b. brucei | 2 mg/kg/day for 2 days | i.p. | Reduced parasitemia | [7] |
| Cordycepin derivative 116 | T. b. brucei | 2 mg/kg/day for 2 days | i.p. | Reduced parasitemia | [7] |
| 2-Fluorocordycepin | T. b. brucei | Not Reported | Not Reported | Cured infection | [6][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these adenosine derivatives.
In Vitro Trypanocidal Activity Assay (Alamar Blue Assay)
This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against Trypanosoma brucei.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of parasite suspension (typically 2 x 10^4 cells/mL) is added to each well containing 100 µL of the serially diluted compounds. Control wells with parasites and medium only (negative control) and a reference drug (positive control) are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: After the incubation period, 20 µL of Alamar Blue (resazurin) solution is added to each well, and the plates are incubated for another 24 hours. The metabolic activity of viable parasites reduces the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[9][10][11][12][13]
In Vivo Efficacy Study in a Mouse Model
This protocol outlines the general procedure for assessing the in vivo trypanocidal activity of a compound in a mouse model of acute infection.
-
Animal Model: Swiss albino mice are typically used for these studies.
-
Infection: Mice are infected intraperitoneally (i.p.) with a suspension of Trypanosoma brucei (e.g., 1 x 10^5 parasites per mouse).
-
Treatment: Treatment with the test compound is initiated 24 hours post-infection. The compound is administered daily for a specified period (e.g., 4 days) via a specific route (e.g., intraperitoneal or oral). A control group of infected mice receives the vehicle only.
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored daily by examining a drop of tail blood under a microscope.
-
Endpoint: The primary endpoint is the clearance of parasites from the blood and the survival of the mice. Mice are considered cured if they remain aparasitemic for a defined follow-up period (e.g., 30 or 60 days) after the cessation of treatment.[1][14][15][16][17][18]
Visualizing the Mechanism and Workflow
To better understand the biological target and the experimental process, the following diagrams have been generated.
Caption: Polyamine biosynthesis pathway in Trypanosoma and inhibition by this compound derivatives.
Caption: General workflow for in vitro trypanocidal drug screening using the Alamar Blue assay.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,N6-disubstituted adenosine analogs with antitrypanosomal and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of synthetic cordycepin analogues as experimental therapeutics for African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. med.nyu.edu [med.nyu.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 8-Methylaminoadenosine: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and executing control experiments to validate the mechanism of action of 8-Methylaminoadenosine, a purine nucleoside analog. By objectively comparing its performance with alternative compounds and employing rigorous experimental designs, researchers can elucidate its cellular and molecular targets. This document outlines detailed methodologies for key experiments, presents quantitative data in structured tables, and visualizes complex biological pathways and workflows.
Introduction to this compound and its Putative Mechanisms
This compound is a modified purine nucleoside with potential therapeutic applications. Like other nucleoside analogs, its biological effects are likely mediated through one or more of the following mechanisms:
-
Interaction with Adenosine Receptors: Acting as an agonist or antagonist at A1, A2A, A2B, or A3 adenosine receptors, thereby modulating downstream signaling pathways such as cyclic AMP (cAMP) levels.
-
Metabolic Conversion and Nucleic Acid Incorporation: Phosphorylation by cellular kinases to its triphosphate form (this compound triphosphate), which can then be incorporated into nascent RNA or DNA, leading to chain termination and inhibition of nucleic acid synthesis.
-
Enzyme Inhibition: Directly inhibiting enzymes involved in purine metabolism, such as adenosine deaminase or adenosine kinase.
-
Modulation of RNA Methyltransferases: Influencing the activity of enzymes that modify RNA, a mechanism suggested by the existence of endogenous 8-methyladenosine in ribosomal RNA.[1]
To rigorously validate the specific mechanism of this compound, a series of control experiments are essential. This guide details the necessary comparisons and protocols.
Comparative Compounds
A crucial aspect of validating a drug's mechanism of action is to compare it with well-characterized compounds. For this compound, suitable comparators include:
-
8-Chloroadenosine: A related purine analog known to be metabolized to its triphosphate form, inhibit RNA synthesis, and induce apoptosis.[2] It also depletes cellular ATP levels.[3][4]
-
Cladribine (2-chloro-2'-deoxyadenosine): An adenosine deaminase-resistant analog that is incorporated into DNA and causes DNA strand breaks, leading to apoptosis.[5]
-
Adenosine: The endogenous ligand for adenosine receptors, serving as a positive control for receptor activation assays.
-
N6-methyladenosine: A naturally occurring modified nucleoside that has been shown to be a ligand for the A3 adenosine receptor.[6]
I. Assessment of Cytotoxicity and Proliferative Effects
The initial step in characterizing the mechanism of any potential therapeutic agent is to determine its effect on cell viability and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, 8-Chloroadenosine, and Cladribine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | 24 hours | 48 hours | 72 hours |
| This compound | Data | Data | Data |
| 8-Chloroadenosine | Data | Data | Data |
| Cladribine | Data | Data | Data |
| Vehicle Control | No effect | No effect | No effect |
This table should be populated with experimental data.
Caption: Workflow for assessing cell viability using the MTT assay.
II. Investigation of Adenosine Receptor Modulation
To determine if this compound interacts with adenosine receptors, both binding and functional assays are necessary.
Experimental Protocol: Adenosine Receptor Binding Assay
This can be performed using a competitive radioligand binding assay or a mass spectrometry-based label-free assay.[9][10]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Competitive Binding: Incubate the membranes with a known radiolabeled antagonist for each receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of increasing concentrations of this compound, Adenosine (positive control), or a known antagonist (positive control).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) of this compound for each receptor subtype.
Experimental Protocol: cAMP Accumulation Assay
This functional assay determines if binding to adenosine receptors results in a downstream signaling event.
-
Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., A2A or A2B which couple to Gs and increase cAMP, or A1 and A3 which couple to Gi and decrease forskolin-stimulated cAMP).
-
Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11] Then, treat with this compound, Adenosine (positive control), or a vehicle control. For A1/A3 receptors, stimulate with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Table 2: Adenosine Receptor Binding Affinity (Ki in nM) and Functional Activity (EC50/IC50 in nM)
| Compound | A1 Receptor (Ki) | A2A Receptor (Ki) | A3 Receptor (Ki) | A2A Receptor (cAMP EC50) | A1 Receptor (cAMP IC50) |
| This compound | Data | Data | Data | Data | Data |
| Adenosine | Data | Data | Data | Data | Data |
| N6-methyladenosine | Data | Data | Data | Data | Data |
| Specific Antagonist | Data | Data | Data | N/A | N/A |
This table should be populated with experimental data.
Caption: Gs-coupled adenosine receptor signaling pathway leading to cAMP production.
III. Assessment of Metabolic Activation and Effects on Nucleic Acid Synthesis
This set of experiments investigates whether this compound is a substrate for cellular kinases and if it gets incorporated into RNA or DNA.
Experimental Protocol: In Vitro Kinase Assay
-
Enzyme and Substrates: Use purified human adenosine kinase. The reaction mixture should contain ATP, MgCl2, and either adenosine (positive control) or this compound.
-
Reaction: Incubate the reaction mixture at 37°C.
-
Detection: Monitor the formation of ADP (a product of the kinase reaction) using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase assay where ADP formation is coupled to NADH oxidation, measured by a decrease in absorbance at 340 nm).[12]
-
Data Analysis: Determine if this compound is a substrate for adenosine kinase.
Experimental Protocol: Nucleic Acid Incorporation
-
Cell Culture and Treatment: Incubate cells with this compound, 8-Chloroadenosine, or Cladribine. As a control for RNA and DNA synthesis, use radiolabeled precursors like [3H]-uridine (for RNA) and [3H]-thymidine (for DNA).
-
Nucleic Acid Isolation: After treatment, harvest the cells and isolate total RNA and DNA.
-
Quantification of Incorporation:
-
For radiolabeled precursors: Measure the amount of radioactivity incorporated into the nucleic acid fractions using liquid scintillation counting.
-
For this compound: Use a sensitive analytical method like LC-MS/MS to detect and quantify the presence of this compound within the isolated RNA and DNA.[13]
-
-
Data Analysis: Compare the level of inhibition of [3H]-uridine and [3H]-thymidine incorporation between the different compounds. Quantify the amount of this compound incorporated into RNA and DNA.
Table 3: Effects on Nucleic Acid Synthesis and Metabolism
| Compound | Substrate for Adenosine Kinase? | Inhibition of [3H]-uridine incorporation (% of control) | Inhibition of [3H]-thymidine incorporation (% of control) | Incorporation into RNA (pmol/µg) | Incorporation into DNA (pmol/µg) |
| This compound | Yes/No | Data | Data | Data | Data |
| 8-Chloroadenosine | Yes | Data | Data | Data | Data |
| Cladribine | Yes | Data | Data | Data | Data |
This table should be populated with experimental data.
Caption: Workflow for detecting the incorporation of this compound into nucleic acids.
IV. Evaluation of Enzyme Inhibition
These experiments will determine if this compound directly inhibits key enzymes in purine metabolism.
Experimental Protocol: Adenosine Deaminase (ADA) Activity Assay
-
Enzyme and Substrate: Use purified human adenosine deaminase and adenosine as the substrate.
-
Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction: Initiate the reaction by adding adenosine. The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm, which can be monitored spectrophotometrically.[14]
-
Data Analysis: Calculate the IC50 of this compound for ADA.
Table 4: Inhibition of Adenosine Deaminase
| Compound | IC50 for Adenosine Deaminase (µM) |
| This compound | Data |
| Deoxycoformycin (Positive Control) | Data |
This table should be populated with experimental data.
Conclusion
By systematically performing the described experiments and comparing the results for this compound with those of well-characterized adenosine analogs, researchers can build a strong, evidence-based understanding of its mechanism of action. This comparative approach is fundamental for the rational design of future studies and the potential clinical development of this compound. The presented protocols and data visualization frameworks provide a robust starting point for these critical investigations.
References
- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: 8-Methylaminoadenosine Versus Other Key Methylated Adenosines
For researchers, scientists, and drug development professionals, understanding the nuanced world of RNA modifications is paramount. This guide provides a comprehensive structural and functional comparison of 8-Methylaminoadenosine with three other significant methylated adenosines: N6-methyladenosine (m6A), N1-methyladenosine (m1A), and 2'-O-methyladenosine (Am). By presenting key data, experimental protocols, and signaling pathways, this document aims to be an invaluable resource for navigating the complexities of the epitranscriptome.
At a Glance: A Comparative Overview
Methylated adenosines are critical players in the post-transcriptional regulation of gene expression. Their structural diversity, arising from the position of a single methyl group, dictates their unique biological roles. This guide focuses on this compound, a less-studied modification, and contextualizes its known functions by comparing it with the more extensively characterized m6A, m1A, and Am modifications.
| Feature | This compound | N6-methyladenosine (m6A) | N1-methyladenosine (m1A) | 2'-O-methyladenosine (Am) |
| Chemical Formula | C₁₁H₁₆N₆O₄ | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 296.28 g/mol | 281.27 g/mol | 281.27 g/mol | 281.27 g/mol |
| Position of Methylation | C8 position of the adenine base | N6 position of the adenine base | N1 position of the adenine base | 2'-hydroxyl group of the ribose sugar |
| Primary Location in RNA | Primarily found in bacterial 23S rRNA | mRNA (enriched near stop codons and in 3' UTRs), lncRNAs | tRNA, rRNA, mRNA (enriched at the 5' UTR) | mRNA (as part of the 5' cap), snRNA, snoRNA, rRNA |
| Key Biological Functions | Confers antibiotic resistance in bacteria | Regulates mRNA stability, splicing, translation, and localization | Modulates tRNA structure and stability, influences mRNA translation | Enhances mRNA stability and translation initiation, protects against nuclease degradation |
Deep Dive: Structural and Functional Distinctions
This compound: A Bacterial Defense Mechanism
Primarily identified in bacteria, this compound is a modification of the 23S ribosomal RNA (rRNA). Its presence is a key factor in conferring resistance to several classes of antibiotics that target the peptidyl transferase center of the ribosome. The addition of a methyl group at the C8 position of adenosine is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme.[1] This modification sterically hinders the binding of antibiotics to the ribosome, thereby allowing protein synthesis to continue in the presence of these drugs.[2] The direct impact of this compound on RNA secondary structure is thought to involve the induction of a more rigid local conformation.[2] To date, the enzymes responsible for removing this modification (erasers) and the specific proteins that recognize it (readers) in either bacteria or eukaryotes remain largely unknown.
N6-methyladenosine (m6A): The Master Regulator
N6-methyladenosine is the most abundant internal modification in eukaryotic mRNA and plays a central role in RNA metabolism. The m6A modification is dynamically installed by a "writer" complex (including METTL3, METTL14, and WTAP), removed by "eraser" demethylases (FTO and ALKBH5), and recognized by "reader" proteins (such as the YTH domain-containing family).[3] This intricate regulatory network allows m6A to influence mRNA splicing, nuclear export, stability, and translation efficiency. Structurally, m6A can modestly destabilize RNA duplexes and can act as a "structural switch" to alter RNA secondary structure and modulate protein binding.[4]
N1-methyladenosine (m1A): A Guardian of Translation
N1-methyladenosine is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), with more recent discoveries of its presence in mRNA. In tRNA, m1A is crucial for maintaining structural integrity and stability.[5] The methylation at the N1 position, which carries a positive charge, disrupts Watson-Crick base pairing and can significantly alter RNA structure.[6] In mRNA, m1A is often found in the 5' untranslated region (UTR) and is associated with enhanced translation initiation. The writers of m1A include TRMT6/TRMT61A, while erasers include ALKBH1 and ALKBH3.[6]
2'-O-methyladenosine (Am): The Protector of the 5' Cap
2'-O-methyladenosine is a modification of the ribose sugar rather than the adenine base. It is commonly found at the 5' end of eukaryotic mRNAs as part of the cap structure, where it plays a crucial role in protecting the mRNA from degradation by exonucleases and enhancing translation initiation. The presence of the methyl group on the 2'-hydroxyl of the ribose also contributes to the stability of the RNA backbone.[7]
Visualizing the Pathways and Processes
To better understand the roles and analysis of these methylated adenosines, the following diagrams illustrate key pathways and experimental workflows.
Experimental Protocols
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) for m6A Detection
MeRIP-Seq is a widely used technique to map m6A modifications transcriptome-wide.
1. RNA Preparation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest.
-
Purify mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody to capture RNA fragments containing the m6A modification.
-
Add protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
3. RNA Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare a cDNA library from the eluted RNA fragments and from an "input" control sample (fragmented RNA that did not undergo immunoprecipitation).
4. Sequencing and Data Analysis:
-
Sequence the cDNA libraries using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify m6A peaks by comparing the enrichment of reads in the immunoprecipitated sample to the input control.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Modified Nucleoside Analysis
LC-MS/MS is a powerful method for the sensitive and accurate quantification of modified nucleosides, including this compound, m6A, m1A, and Am.
1. RNA Hydrolysis:
-
Isolate total RNA from the sample.
-
Digest the RNA to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.
2. Liquid Chromatography Separation:
-
Inject the nucleoside mixture into a liquid chromatography system.
-
Separate the different nucleosides based on their physicochemical properties using a suitable column (e.g., C18 reverse-phase).
3. Mass Spectrometry Detection and Quantification:
-
Introduce the separated nucleosides into a mass spectrometer via electrospray ionization (ESI).
-
Perform a full scan (MS1) to detect the parent ions of the nucleosides.
-
Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Detect the specific fragment ions in a tandem mass spectrometry (MS2) scan. The transition from the parent ion to a specific fragment ion is highly specific for each nucleoside.
-
8-Methyladenosine Fragmentation: A characteristic fragmentation pattern for 8-methyladenosine involves the neutral loss of the ribose moiety, followed by specific fragmentation of the 8-methyladenine base.[1]
-
-
Quantify the amount of each modified nucleoside by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Concluding Remarks
The study of methylated adenosines is a rapidly evolving field with significant implications for understanding gene regulation in health and disease. While m6A, m1A, and Am have been the focus of extensive research in eukaryotes, this compound remains a comparatively enigmatic modification, with its known functions currently confined to the bacterial world. The stark differences in the known biological roles and regulatory mechanisms between this compound and its more well-studied counterparts underscore the remarkable functional diversity that can be achieved through subtle structural alterations of a single nucleoside. Future research into the potential existence and function of this compound and its associated regulatory machinery in eukaryotes promises to unveil new layers of complexity in the epitranscriptome, offering exciting avenues for therapeutic intervention.
References
- 1. Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 5. librarysearch.williams.edu [librarysearch.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of 8-Methylaminoadenosine in Cfr-Mediated Antibiotic Resistance: A Comparative Guide
Unraveling a Key Mechanism of Multi-Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A key player in this challenge is the Cfr methyltransferase, an enzyme that confers resistance to a broad spectrum of antibiotics by modifying the bacterial ribosome. This guide provides a comprehensive comparison of Cfr-mediated resistance, focusing on the pivotal role of 8-methylaminoadenosine, and offers insights into the experimental validation of this mechanism for researchers, scientists, and drug development professionals.
The Cfr enzyme, encoded by the mobile cfr gene, catalyzes the methylation of the C8 position of adenosine 2503 (A2503) in the 23S ribosomal RNA (rRNA) of the large ribosomal subunit.[1][2][3][4] This modification, resulting in the formation of 8-methyladenosine (m8A2503), is the primary mechanism behind the resistance phenotype.[5][6][7] The presence of this methyl group sterically hinders the binding of several classes of antibiotics to the peptidyl transferase center (PTC) of the ribosome, the site of protein synthesis.[5][8][9][10] This resistance phenotype is often referred to as PhLOPSA, encompassing resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.[11][12] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between different bacterial species, including significant pathogens like Staphylococcus aureus.[8][13][14]
Comparative Analysis of Antibiotic Susceptibility
The most direct method to validate the function of Cfr is through the determination of Minimum Inhibitory Concentrations (MICs) for various antibiotics in bacterial strains with and without the cfr gene. The following table summarizes typical MIC data, demonstrating the significant increase in resistance conferred by Cfr.
| Antibiotic Class | Antibiotic | Organism | Strain without cfr (MIC in µg/mL) | Strain with cfr (MIC in µg/mL) | Fold Change |
| Phenicols | Chloramphenicol | S. aureus | 4 | 64 | 16 |
| Florfenicol | E. coli | 2 | 32 | 16 | |
| Lincosamides | Clindamycin | S. aureus | 0.25 | >256 | >1024 |
| Oxazolidinones | Linezolid | S. aureus | 2 | 16 | 8 |
| Pleuromutilins | Tiamulin | E. coli | 8 | 128 | 16 |
| Streptogramin A | Virginiamycin M1 | S. aureus | 1 | 16 | 16 |
Note: The MIC values presented are representative and can vary between different bacterial strains and experimental conditions.
Alternative Resistance Mechanisms
While Cfr-mediated methylation is a potent mechanism, it is crucial to consider alternative pathways of resistance to PTC-targeting antibiotics. These include:
-
Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly at position A2503, can also prevent antibiotic binding.[15]
-
Mutations in Ribosomal Proteins: Alterations in ribosomal proteins, such as L3 and L4, can allosterically affect the antibiotic binding site.[16]
-
Other rRNA Modifications: Bacteria possess other methyltransferases that can modify rRNA, although typically with a narrower spectrum of resistance compared to Cfr.
-
Efflux Pumps: Some bacteria utilize efflux pumps to actively transport antibiotics out of the cell, such as the FexA protein which confers resistance to florfenicol and chloramphenicol.[17][18]
Experimental Protocols for Validation
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the level of resistance to various antibiotics.
Methodology:
-
Bacterial Culture: Grow bacterial strains (with and without the cfr gene) in appropriate broth medium overnight at 37°C.
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of the test antibiotics in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mass Spectrometry Analysis of rRNA Modification
Objective: To directly detect the 8-methyladenosine modification at A2503 in 23S rRNA.
Methodology:
-
Ribosome Isolation: Isolate ribosomes from bacterial cultures (with and without the cfr gene) through differential centrifugation.
-
rRNA Extraction: Extract total rRNA from the isolated ribosomes using a suitable RNA extraction kit.
-
RNase Digestion: Digest the rRNA with specific RNases to generate smaller fragments containing the A2503 nucleotide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the RNA fragments using liquid chromatography and analyze their mass-to-charge ratio using a mass spectrometer.
-
Data Analysis: Compare the mass spectra of the fragments from the cfr-positive and cfr-negative strains. The presence of a peak corresponding to the mass of 8-methyladenosine in the cfr-positive sample confirms the modification.[5]
Site-Directed Mutagenesis of the cfr Gene
Objective: To confirm that the methyltransferase activity of the Cfr protein is responsible for the resistance phenotype.
Methodology:
-
Mutagenesis: Introduce point mutations into the conserved cysteine residues within the radical S-adenosylmethionine (SAM) motif (CxxxCxxC) of the cfr gene.[5][6][7] This motif is essential for the enzyme's catalytic activity.
-
Transformation: Transform the mutated cfr gene into a susceptible bacterial host.
-
MIC Testing: Perform MIC testing on the transformed strain.
-
Analysis: A loss of the resistance phenotype in the strain carrying the mutated cfr gene confirms that the methyltransferase activity is essential for resistance.[5][6][7]
Visualizing the Mechanism and Workflow
To better understand the Cfr-mediated resistance pathway and the experimental approaches to validate it, the following diagrams are provided.
Caption: Cfr-mediated antibiotic resistance pathway.
Caption: Experimental workflow for validating Cfr's role.
References
- 1. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. actamicro.ijournals.cn [actamicro.ijournals.cn]
- 9. escholarship.org [escholarship.org]
- 10. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]
- 11. journals.asm.org [journals.asm.org]
- 12. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Dissemination of cfr-mediated linezolid resistance among Staphylococcus species isolated from a teaching hospital in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of 8-Methylaminoadenosine: A Comprehensive Guide for Laboratory Professionals
Key Safety and Handling Information
Given the absence of a specific Safety Data Sheet for 8-Methylaminoadenosine, the following table summarizes general safety and handling precautions based on chemically similar nucleoside analogs. Researchers should handle this compound with care, assuming it may have hazardous properties.
| Parameter | Guideline | Source of Guidance |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | General Laboratory Safety Protocols |
| Handling | Avoid inhalation of dust or fumes. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. | General Laboratory Safety Protocols |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | General Laboratory Safety Protocols |
| Spill Management | In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. | General Laboratory Safety Protocols |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the waste container securely closed at all times, except when adding waste.
3. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solids such as gloves, paper towels, and pipette tips should be placed directly into the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of these solutions down the drain.
-
Sharps: Contaminated sharps, such as needles and razor blades, must be collected in a puncture-resistant sharps container that is also labeled as hazardous waste with the chemical name.
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
5. Arranging for Professional Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
